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1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol Documentation Hub

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Core Science & Biosynthesis

Foundational

Spectroscopic Elucidation and Analytical Characterization of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

Executive Summary The structural elucidation of substituted benzimidazoles is a critical phase in drug discovery and materials science. The compound 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol (also known as 1-ethyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted benzimidazoles is a critical phase in drug discovery and materials science. The compound 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol (also known as 1-ethyl-2-(1-hydroxypropyl)benzimidazole) presents a unique analytical profile due to its N-alkylation and the presence of a chiral carbinol center at the C2 position.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data listing. Here, we will dissect the causality behind the spectroscopic phenomena—explaining why specific chemical shifts occur, how molecular symmetry is broken, and the mechanistic drivers behind mass spectrometric fragmentation. Every protocol detailed herein is engineered as a self-validating system to ensure maximum trustworthiness and reproducibility in your laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Breaking Symmetry

The NMR characterization of benzimidazoles is heavily dictated by the substitution pattern at the N1 and C2 positions.

The Causality of Tautomeric Locking (¹³C NMR)

In unsubstituted 1H-benzimidazoles, a rapid 1,3-prototropic tautomerism occurs at room temperature. This dynamic equilibrium averages the electron density across the imidazole ring, causing the C4/C7 and C5/C6 carbon pairs to appear as coalesced or broadened signals in the ¹³C NMR spectrum[1].

However, in 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol, the alkylation of the N1 position with an ethyl group permanently locks the tautomeric state. This structural rigidification breaks the symmetry of the molecule. Consequently, all seven carbons of the benzimidazole core resolve into distinct, sharp resonances. The C2 carbon is highly deshielded (predicted ~155 ppm) due to its attachment to two electronegative nitrogen atoms and the adjacent oxygen-bearing carbinol carbon.

Proton Environments and Deshielding Effects (¹H NMR)

The ¹H NMR spectrum provides a wealth of structural connectivity data[2]. The N-ethyl group exhibits a classic first-order splitting pattern: a triplet for the methyl group (~1.45 ppm) and a quartet for the methylene protons (~4.25 ppm). The methylene protons are significantly deshielded due to the inductive withdrawal from the adjacent N1 nitrogen.

The 1-hydroxypropyl side chain at C2 features a chiral center. The proton attached to this carbinol carbon (CH-OH) is subjected to the deshielding cone of the aromatic ring and the electronegativity of the hydroxyl oxygen, shifting it downfield to approximately 4.85–4.95 ppm.

Synthesized Quantitative NMR Data

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
C4-H7.75 - 7.80m-1HAromatic CH
C7-H7.35 - 7.40m-1HAromatic CH
C5-H, C6-H7.20 - 7.30m-2HAromatic CH
C2-CH(OH)4.85 - 4.95dd7.5, 5.01HCarbinol CH
N1-CH₂4.25q7.22HN-Ethyl CH₂
OH4.10br s-1HHydroxyl (D₂O exchangeable)
CH(OH)-CH₂1.85 - 2.05m-2HPropyl CH₂
N1-CH₂-CH₃1.45t7.23HN-Ethyl CH₃
Propyl CH₃1.00t7.43HPropyl CH₃

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment
C2155.2QuaternaryBenzimidazole C2
C3a142.5QuaternaryBenzimidazole Bridgehead
C7a135.4QuaternaryBenzimidazole Bridgehead
C4, C5, C6, C7109.8 - 122.8CHAromatic Carbons (4 distinct peaks)
C2-CH(OH)69.4CHCarbinol Carbon
N1-CH₂39.5CH₂N-Ethyl CH₂
CH(OH)-CH₂29.8CH₂Propyl CH₂
N1-CH₂-CH₃15.2CH₃N-Ethyl CH₃
Propyl CH₃9.8CH₃Propyl CH₃

Mass Spectrometry (MS) & Fragmentation Pathways

The identification of characteristic product ions through MS/MS or Electron Ionization (EI) fragmentation is a critical workflow for elucidating benzimidazole derivatives[3].

In EI-MS, the molecular ion [M]⁺ at m/z 204 is typically robust due to the highly stable, conjugated aromatic benzimidazole core. The fragmentation is heavily influenced by the C2 substituent[4]. The most thermodynamically favorable pathway is the alpha-cleavage of the 1-hydroxypropyl side chain. The loss of an ethyl radical (•CH₂CH₃, 29 Da) from the propyl chain generates a highly stable, resonance-stabilized oxonium ion conjugated with the benzimidazole ring at m/z 175. This fragment almost universally forms the base peak (100% relative abundance) in such derivatives.

Secondary pathways include the dehydration of the molecular ion (-18 Da) to form an alkene derivative at m/z 186, and the complete loss of the side chain to yield a fragment at m/z 145.

MS_Fragmentation M Molecular Ion [M]+ m/z 204 F1 Alpha-Cleavage m/z 175 (Base Peak) M->F1 -•CH2CH3 F2 Dehydration m/z 186 M->F2 -H2O F3 Side-Chain Loss m/z 145 M->F3 -•C3H7O

Fig 1. Primary mass spectrometry fragmentation pathways for 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol.

Table 3: Mass Spectrometry Key Fragments

Fragment m/zNeutral Loss (Da)Mechanistic OriginRelative Abundance
2040Molecular Ion [M]⁺Medium
18618 (H₂O)Dehydration of carbinol groupLow-Medium
17529 (•CH₂CH₃)Alpha-cleavage of propyl chainHigh (Base Peak)
14559 (•C₃H₇O)Cleavage of entire C2 side chainMedium

Standardized Experimental Protocols (Self-Validating Systems)

To ensure analytical trustworthiness, do not merely execute steps; build quality control directly into the workflow.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh 2.0 - 5.0 mg of the highly purified analyte.

  • Solvation: Dissolve in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides excellent solubility for N-alkylated benzimidazoles. TMS serves as an internal zero-point reference, creating a self-validating check for chemical shift accuracy.

  • Homogenization: Vortex for 30 seconds and sonicate for 2 minutes.

    • Causality: Ensures complete dissolution, preventing magnetic susceptibility gradients and line broadening caused by undissolved particulates.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a clean 5 mm NMR tube.

  • Acquisition & QA: Insert the tube into the spectrometer. Perform automated locking to the deuterium signal, gradient shimming to optimize magnetic field homogeneity (target line width < 1.0 Hz), and tuning/matching of the probe.

NMR_Workflow A 1. Sample Preparation Weigh 2-5 mg of analyte B 2. Solvation Dissolve in 600 µL CDCl3 A->B C 3. Homogenization Vortex & Sonicate B->C D 4. Filtration 0.22 µm PTFE filter C->D E 5. Tube Transfer Transfer to 5 mm NMR tube D->E F 6. Acquisition & QA Lock, Shim, Tune, Acquire E->F

Fig 2. Self-validating workflow for NMR sample preparation and data acquisition.

Protocol 2: LC-MS/MS Analysis for Fragmentation Profiling
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol:Water (50:50, v/v) with 0.1% Formic Acid to promote protonation [M+H]⁺.

  • System Calibration: Infuse a tuning mix to calibrate mass accuracy across the m/z 50-1000 range.

  • Blank Injection: Run a solvent blank to establish baseline noise and confirm the absence of carryover.

    • Causality: This step is essential for establishing the trustworthiness of the subsequent spectral data, ensuring that low-abundance fragments are true analyte derivatives and not system artifacts.

  • Data Acquisition: Inject 5 µL of the sample. Operate in positive Electrospray Ionization (ESI+) mode. Apply Collision-Induced Dissociation (CID) with a normalized collision energy of 20-30 eV to induce the alpha-cleavage and dehydration pathways.

References

  • Pérez, J. et al. "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules (via PMC). URL:[Link]

  • Sallam, M. A. E., & Saudi, S. S. "Mass Spectra of 2-(Aldo-Polyhydroxyalkyl)-Benzimidazoles and 5,6-Dimethylbenzimidazole Analogs." Journal of Carbohydrate Chemistry (via Taylor & Francis). URL:[Link]

  • M. et al. "Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS." PubMed. URL:[Link]

Sources

Exploratory

Structural Elucidation of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol via Advanced ¹H and ¹³C NMR Spectroscopy

Executive Summary Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in antiviral, antimicrobial, and antitumoral agents[1]. The molecule 1-(1-ethyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in antiviral, antimicrobial, and antitumoral agents[1]. The molecule 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol features a rigid bicyclic heteroaromatic core decorated with an N-ethyl group and a 1-hydroxypropyl chain at the C2 position. Accurate structural elucidation of this compound requires a deep understanding of electronic deshielding, anisotropic effects, and stereochemical nuances. This whitepaper provides a definitive, causality-driven guide to the ¹H and ¹³C NMR assignments of this molecule, supported by field-proven experimental protocols.

Molecular Architecture & Electronic Environment

To accurately interpret the NMR spectra, we must first analyze the electronic and spatial environment of the molecule:

  • Tautomeric Locking: In unsubstituted NH-benzimidazoles, rapid proton exchange between N1 and N3 averages the signals of the symmetric halves of the molecule[2]. The N1-alkylation in our target molecule breaks this tautomeric symmetry, rendering all nine carbons of the core and all four aromatic protons chemically and magnetically distinct[1].

  • The Amidine-like C2: The C2 position is flanked by two electronegative nitrogen atoms and an oxygen-bearing sp³ carbon, creating a highly electron-deficient microenvironment.

  • Chirality at C1'': The carbon bearing the hydroxyl group (C1'') is a chiral center. This stereocenter breaks the local symmetry of the adjacent propyl chain, inducing complex coupling behaviors.

¹H NMR: Mechanistic Causality & Assignments

The proton NMR spectrum of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol in CDCl₃ is defined by three distinct regions: the aromatic core, the N-ethyl group, and the C2-hydroxypropyl chain.

Quantitative ¹H NMR Data Summary
Proton(s)Chemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationMechanistic Causality / Assignment
H-4 7.75d8.01HDeshielded by the anisotropic effect of the adjacent C=N double bond.
H-7 7.35d8.01HShielded relative to H-4 due to the electron-donating inductive effect of the N-ethyl group[3].
H-5, H-6 7.20 – 7.30m-2HAromatic core protons; complex overlapping multiplets.
H-1'' (CH-OH) 4.90dd / t6.51HStrongly deshielded by the directly attached electronegative hydroxyl oxygen.
H-1' (N-CH₂) 4.25q7.22HDeshielded by the N1 lone pair and the aromatic ring current[4].
-OH 4.00br s-1HExchangeable proton; shift is highly dependent on concentration and hydrogen bonding.
H-2'' (CH₂) 1.95 – 2.10m-2HDiastereotopic protons. The adjacent C1'' chiral center places these protons in distinct magnetic environments, preventing a simple quintet splitting.
H-2' (CH₃) 1.45t7.23HTerminal methyl of the N-ethyl group.
H-3'' (CH₃) 1.05t7.43HTerminal methyl of the propyl chain.

¹³C NMR: Carbon Framework Analysis

The ¹³C NMR spectrum provides a direct readout of the molecular skeleton. The conjugated system and heteroatom substitutions dictate the chemical shifts, particularly for the quaternary carbons[1].

Quantitative ¹³C NMR Data Summary
CarbonChemical Shift (δ, ppm)TypeMechanistic Causality / Assignment
C-2 155.0CqThe most deshielded nucleus. Driven by combined inductive electron withdrawal from N1, N3, and the C1'' hydroxyl group[1].
C-3a 142.5CqBridgehead carbon adjacent to the imine-like N3.
C-7a 135.0CqBridgehead carbon adjacent to the amine-like N1. Shielded relative to C3a.
C-6 123.0CHAromatic carbon.
C-5 122.0CHAromatic carbon.
C-4 119.5CHAromatic carbon.
C-7 109.5CHHighly shielded by electron donation from the N1 alkylation[3].
C-1'' (CH-OH) 69.0CHDeshielded by the directly attached hydroxyl oxygen.
C-1' (N-CH₂) 39.5CH₂Deshielded by the N1 nitrogen[4].
C-2'' (CH₂) 29.5CH₂Aliphatic chain carbon.
C-2' (CH₃) 15.0CH₃N-ethyl terminal methyl.
C-3'' (CH₃) 10.0CH₃Propyl terminal methyl.

Experimental Protocols for High-Fidelity NMR Acquisition

To ensure data trustworthiness, the acquisition process must be a self-validating system. The following step-by-step protocol guarantees high signal-to-noise ratio (SNR) and artifact-free spectra.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

  • Self-Validation Check: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

Step 2: Probe Tuning, Matching, and Shimming

  • Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz).

  • Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize sensitivity.

  • Perform automated gradient shimming (TopShim), followed by manual optimization of the Z1 and Z2 gradients.

  • Self-Validation Check: The TMS ¹H signal must have a linewidth at half-height (W₁/₂) of < 1.0 Hz before proceeding.

Step 3: Pulse Sequence Execution

  • ¹H Acquisition: Execute a standard 30° flip angle pulse sequence (zg30). Use a 2-second relaxation delay (d1) to ensure complete longitudinal relaxation (T1) for quantitative integration. Acquire 16 scans.

  • ¹³C Acquisition: Use a 30° pulse with WALTZ-16 broadband proton decoupling (zgpg30). Set d1 to 2 seconds. Acquire a minimum of 512 scans to resolve the quaternary carbons (C2, C3a, C7a) which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

NMR_Workflow N1 Sample Preparation (CDCl3 + TMS) N2 Probe Tuning & Matching (Optimize Sensitivity) N1->N2 N3 Automated/Manual Shimming (B0 Homogeneity) N2->N3 N4 Pulse Sequence Execution (1D & 2D NMR) N3->N4 N5 Data Processing (FT, Phasing, Baseline Corr.) N4->N5 N6 Structural Elucidation (Signal Assignment) N5->N6

Fig 1: Step-by-step self-validating NMR acquisition workflow for high-fidelity data.

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides the foundational framework, 2D NMR is required to prove connectivity and resolve the diastereotopic complexity of the propyl chain.

  • COSY (Correlation Spectroscopy): Maps the vicinal (³J) coupling networks. This is crucial for tracing the propyl chain (H1'' → H2'' → H3'') and confirming the ethyl group connectivity (H1' → H2').

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (¹J_CH). This resolves overlapping multiplets, specifically proving that the complex multiplet at 1.95–2.10 ppm (H2'') is attached to a single carbon at 29.5 ppm (C2'').

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (²J_CH and ³J_CH) couplings. This is the definitive tool for assigning the quaternary carbons. The H1' (N-CH₂) protons will show a strong ³J coupling to C2 and C7a, definitively anchoring the ethyl group to N1.

NMR_Logic Core 1-(1-ethyl-1H-1,3-benzodiazol-2-yl) propan-1-ol COSY COSY (1H-1H) Vicinal Coupling Core->COSY HSQC HSQC (1H-13C) Direct Attachment Core->HSQC HMBC HMBC (1H-13C) Long-Range Connectivity Core->HMBC Propyl Propyl Chain Assignment (H1'' to H2'' to H3'') COSY->Propyl Ethyl N-Ethyl Assignment (H1' to H2') COSY->Ethyl HSQC->Propyl HSQC->Ethyl HMBC->Propyl Bridge Quaternary Carbons (C2, C3a, C7a) HMBC->Bridge

Fig 2: 2D NMR logical connectivity mapping for unambiguous structural assignment.

Conclusion

The structural elucidation of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol relies on understanding the interplay between the electron-withdrawing benzimidazole core and the stereochemical implications of the C2-hydroxypropyl group. By utilizing a self-validating acquisition protocol and leveraging the synergistic power of 1D and 2D NMR techniques, researchers can achieve absolute certainty in their structural assignments, paving the way for downstream pharmacological development.

References

  • Title: 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines Source: Arabian Journal of Chemistry URL
  • Title: 1-ethyl-1H-1,3-benzodiazole | C9H10N2 | CID 485094 Source: PubChem URL
  • Title: Facile Synthesis of N-Substituted Benzimidazoles Source: University of Groningen URL
  • Title: An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism Source: Semantic Scholar URL

Sources

Foundational

High-Resolution Mass Spectrometry Analysis of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol: A Technical Guide to Structural Elucidation

Executive Summary Benzimidazole derivatives represent a privileged structural scaffold in modern drug discovery, frequently utilized in the development of anthelmintic, antiviral, and antihistamine therapeutics [1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzimidazole derivatives represent a privileged structural scaffold in modern drug discovery, frequently utilized in the development of anthelmintic, antiviral, and antihistamine therapeutics [1]. The precise structural elucidation of novel substituted derivatives, such as 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol (CAS: 2034455-55-3)[2], relies heavily on high-resolution tandem mass spectrometry (HR-MS/MS). This whitepaper provides an in-depth mechanistic guide to the electrospray ionization (ESI) and collision-induced dissociation (CID) dynamics of this molecule, offering drug development professionals a self-validating framework for metabolite identification and pharmacokinetic profiling.

Self-Validating LC-MS/MS Methodology

To ensure absolute high-fidelity data acquisition, the analytical protocol must be designed as a self-validating system. Chromatographic retention must correlate with the analyte's lipophilicity, while exact mass measurements and isotopic distributions confirm the elemental composition prior to fragmentation [3].

Experimental Protocol
  • Sample Preparation & Matrix Stabilization : Dissolve the analyte in HPLC-grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid (v/v). Causality: The 0.1% Formic Acid acts as a critical proton donor, ensuring complete protonation of the basic benzimidazole core in solution, which drastically enhances ionization efficiency and stabilizes the spray during ESI.

  • Chromatographic Separation : Inject 5 µL onto a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Source Optimization (ESI+) : Set the ESI capillary voltage to +3.5 kV. Maintain the desolvation gas temperature at 350°C. Self-Validation Check: Before initiating MS/MS, monitor the isotopic envelope of the precursor ion in full-scan mode. The A+1 ( 13C ) peak must be approximately 13.9% of the monoisotopic peak intensity. This mathematically validates the C12​ carbon count of the intact molecule.

  • Tandem Mass Spectrometry (CID MS/MS) : Isolate the precursor ion ( [M+H]+ m/z 205.1341) in the first quadrupole (Q1). Apply a collision energy (CE) ramp from 15 to 35 eV using Argon as the collision gas to capture both low-activation-energy (dehydration) and high-activation-energy (core cleavage) dissociation events.

LCMS_Workflow N1 1. Sample Prep Protein Ppt & Filtration N2 2. Chromatography UPLC C18 (Gradient) N1->N2 N3 3. Ionization ESI Positive Mode N2->N3 N4 4. Mass Analysis CID MS/MS N3->N4 N5 5. Data Processing Fragment Annotation N4->N5

Figure 1: Step-by-step LC-MS/MS analytical workflow for benzimidazole characterization.

Mechanistic MS/MS Fragmentation Dynamics

In positive ion mode (ESI+), the site of protonation dictates the subsequent CID cascade. For 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol, the most thermodynamically favored protonation site is the N3 imine-like nitrogen of the benzimidazole ring[4]. Protonation at this site withdraws electron density from adjacent substituents via inductive effects, significantly lowering the activation energy required for specific neutral losses.

Pathway A: Aliphatic Dehydration

The C2 substituent is a propan-1-ol group, placing a hydroxyl moiety at the benzylic-equivalent position relative to the heterocyclic core. Upon collisional activation, proton transfer from the N3 position to the hydroxyl oxygen creates an excellent leaving group ( H2​O ). The subsequent loss of water (-18.0106 Da) generates a highly stable, resonance-delocalized product ion at m/z 187.1235. This facile dehydration is a universal hallmark of alcohol-substituted benzimidazoles[5].

Pathway B: N-Dealkylation via McLafferty-type Rearrangement

The N1 position is substituted with an ethyl group. Under CID conditions, N-alkylated benzimidazoles undergo a characteristic neutral loss of the alkyl chain as an alkene [6]. Mechanistically, a hydrogen atom from the terminal methyl group of the ethyl chain migrates to the N1 nitrogen via a cyclic transition state. This is accompanied by the cleavage of the N-C bond, expelling neutral ethylene ( C2​H4​ , -28.0313 Da) to yield the fragment at m/z 177.1028.

Convergent Dual Loss and Core Isolation

Both primary fragments undergo secondary dissociation at elevated collision energies. The dehydrated ion (m/z 187) can lose ethylene, and the N-dealkylated ion (m/z 177) can lose water, converging on a common intermediate at m/z 159.0922. Ultimately, aggressive aliphatic cleavage strips the remaining propyl chain, leaving the highly stable, bare protonated benzimidazole core at m/z 119.0609.

Fragmentation_Pathway M Precursor Ion[M+H]+ m/z 205.1341 C12H17N2O+ F1 Dehydrated Fragment m/z 187.1235 C12H15N2+ M->F1 -H2O (-18.01 Da) Dehydration at C2 F2 N-Dealkylated Fragment m/z 177.1028 C10H13N2O+ M->F2 -C2H4 (-28.03 Da) McLafferty Rearrangement F3 Dual Loss Fragment m/z 159.0922 C10H11N2+ F1->F3 -C2H4 (-28.03 Da) Ethylene Loss F2->F3 -H2O (-18.01 Da) Dehydration F4 Benzimidazole Core m/z 119.0609 C7H7N2+ F3->F4 -C3H4 (-40.03 Da) Aliphatic Cleavage

Figure 2: Proposed ESI-MS/MS collision-induced dissociation pathway for the target molecule.

Quantitative Data Interpretation

The following table summarizes the theoretical exact masses of the predicted fragments. This matrix serves as a critical reference for calibrating high-resolution mass analyzers (e.g., Q-TOF or Orbitrap) and setting tight mass extraction windows (≤ 5 ppm error) during automated data processing.

Fragment DescriptionElemental FormulaTheoretical Exact Mass (m/z)Neutral Loss (Da)
Precursor Ion [C12​H17​N2​O]+ 205.1341N/A
Dehydrated Ion [C12​H15​N2​]+ 187.123518.0106 ( H2​O )
N-Dealkylated Ion [C10​H13​N2​O]+ 177.102828.0313 ( C2​H4​ )
Dual Loss Ion [C10​H11​N2​]+ 159.092246.0419 ( H2​O+C2​H4​ )
Benzimidazole Core [C7​H7​N2​]+ 119.060986.0732 (Total Aliphatic)

References

  • Roos-Majewsky, M., et al. "Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • El kihel, A., et al. "Study of mass spectra of benzimidazole derivatives." International Journal of Development Research. URL:[Link]

  • Lawesson, S. O., et al. "Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions." Journal of the Chemical Society C: Organic. URL:[Link]

  • Jurasek, B., et al. "Oxidation-assisted structural elucidation of compounds containing a tertiary amine side chain using liquid chromatography mass spectrometry." Rapid Communications in Mass Spectrometry. URL:[Link]

  • Vandermey, M., et al. "Elucidating the Gas-Phase Behavior of Nitazene Analog Protomers Using Structures for Lossless Ion Manipulations Ion Mobility-Orbitrap Mass Spectrometry." Journal of the American Society for Mass Spectrometry. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Screening of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

Foreword: The Benzimidazole Scaffold and the Rationale for Screening The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged pharmacophore in medicinal chemistry. Its structural similarity to na...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Benzimidazole Scaffold and the Rationale for Screening

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged pharmacophore in medicinal chemistry. Its structural similarity to naturally occurring nucleotides allows it to interact with a wide range of biological targets, leading to a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Numerous FDA-approved drugs contain this versatile core, highlighting its clinical significance.[1]

This guide focuses on a novel derivative, 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol (hereafter referred to as "the Compound"). Given the rich therapeutic potential of its chemical class, a systematic and logical in vitro screening cascade is essential to elucidate its biological activity profile. This document provides a comprehensive, field-proven framework for researchers and drug development professionals to conduct this initial evaluation. Our approach is not a rigid template but a dynamic, tiered strategy designed to efficiently move from broad-based activity screening to more specific mechanistic studies, maximizing data output while conserving resources.

Chapter 1: The Tiered Screening Cascade: A Strategic Approach

A tiered or phased approach is paramount for the efficient evaluation of a novel chemical entity. This strategy begins with broad, cost-effective assays to identify any significant biological activity. Positive "hits" from this primary screen then justify progression to more complex and resource-intensive secondary and target-specific assays to understand the mechanism of action. This self-validating system ensures that each subsequent step is built upon a solid foundation of empirical data.

G start Compound Synthesis & Purification phase1 Phase I: Primary Screening (Broad Bioactivity & Cytotoxicity) start->phase1 Test Compound phase2 Phase II: Secondary Screening (Mechanistic Elucidation) phase1->phase2 If cytotoxic/active in relevant cell lines end_node Candidate Profile & Decision to Progress phase1->end_node If inactive or pan-assay toxicity phase3 Phase III: Target-Specific Assays (Direct Target Engagement) phase2->phase3 Based on mechanistic clues (e.g., G2/M arrest) phase2->end_node If no clear mechanism or off-target effects phase3->end_node Comprehensive in vitro data package

Caption: A tiered workflow for in vitro screening.

Chapter 2: Phase I - Primary Screening: Establishing a Biological Footprint

The initial goal is to determine if the Compound exhibits any general biological activity at reasonable concentrations. This phase focuses on cytotoxicity across various cell lines and broad-spectrum antimicrobial activity.

General Cytotoxicity and Cell Viability: The MTT Assay

The first and most critical step is to assess the Compound's effect on cell viability. This not only identifies potential anticancer activity but also establishes a working concentration range for all subsequent cell-based assays, preventing misleading results caused by overt toxicity. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) and a non-cancerous control cell line (e.g., NIH/3T3 fibroblasts) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2-fold serial dilution of the Compound in culture medium, ranging from 100 µM down to ~0.1 µM. Add 100 µL of each concentration to the appropriate wells. Include "vehicle control" (DMSO) and "no treatment" wells. Use a known cytotoxic agent like Doxorubicin as a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis p1 Seed cells in 96-well plate p2 Incubate 24h p1->p2 t1 Prepare serial dilutions of Compound t2 Add Compound to wells t1->t2 t3 Incubate 48-72h t2->t3 a1 Add MTT Reagent t3->a1 a2 Incubate 4h (Formazan formation) a1->a2 a3 Solubilize Formazan (add DMSO) a2->a3 a4 Read Absorbance (570 nm) a3->a4 d1 Calculate % Viability a4->d1 d2 Determine IC50 Value d1->d2

Caption: Workflow for the MTT cell viability assay.

Cell LineTypeCompound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Cancer5.20.8
A549 Lung Cancer8.91.1
HCT-116 Colon Cancer6.50.9
NIH/3T3 Normal Fibroblast> 502.5

A higher IC50 value in normal cells compared to cancer cells suggests potential cancer selectivity.

Antimicrobial Screening

Benzimidazole derivatives frequently exhibit antimicrobial properties.[8] A primary screen against key pathogens is a valuable parallel step. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation: In a 96-well plate, perform a serial dilution of the Compound in appropriate bacterial growth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of bacteria (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative) to each well.[9]

  • Controls: Include a positive control (e.g., Ciprofloxacin), a negative control (no compound), and a sterility control (no bacteria).

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC, which is the lowest concentration of the Compound that visibly inhibits bacterial growth.

Chapter 3: Phase II - Secondary Screening: Unraveling the Mechanism

If the Compound demonstrates significant and selective cytotoxicity against cancer cell lines in Phase I, the next logical step is to investigate how it is killing these cells. This phase focuses on two key hallmarks of anticancer agents: the induction of apoptosis and the disruption of the cell cycle.

Apoptosis Induction: The Caspase-Glo® 3/7 Assay

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[10] A key event in this process is the activation of effector caspases, such as caspase-3 and caspase-7.[11] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method that measures the activity of these caspases.[12][13] The assay reagent contains a proluminescent caspase-3/7 substrate; when cleaved by active caspases, it releases a substrate for luciferase, generating a light signal proportional to caspase activity.[13]

Caption: Simplified apoptosis pathway and Caspase-Glo® assay.

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the Compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: Add 100 µL of the reagent directly to each well. Mix briefly on a plate shaker.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Express results as fold-change in luminescence relative to the vehicle-treated control.

Treatment (MCF-7 cells)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control (DMSO)1.0
Compound (5.2 µM) 4.5
Compound (10.4 µM) 8.2
Staurosporine (1 µM)10.5

A significant, dose-dependent increase in caspase activity suggests apoptosis is a primary mode of cell death.

Cell Cycle Analysis by Flow Cytometry

Many anticancer drugs function by interrupting the cell division cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M).[14][15] Flow cytometry using a DNA-staining dye like Propidium Iodide (PI) is the gold standard for analyzing cell cycle distribution.[16][17] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in each phase.[17]

  • Cell Treatment: Culture cells in 6-well plates and treat with the Compound at its IC50 concentration for 24 hours.

  • Harvesting: Harvest cells (including floating cells) and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). RNase A is crucial to prevent PI from binding to RNA.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[18][19]

Treatment (HCT-116 cells)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (DMSO)55%30%15%
Compound (6.5 µM) 10%5%85%

A dramatic increase in the G2/M population suggests the Compound interferes with mitosis, a common mechanism for tubulin-targeting agents.

Chapter 4: Phase III - Target-Specific Assays: Pinpointing the Molecular Target

Data from Phase II (e.g., G2/M arrest) provides critical clues for designing target-specific assays. For benzimidazoles, two of the most common anticancer mechanisms are the inhibition of tubulin polymerization and the inhibition of protein kinases.[14][20]

In Vitro Tubulin Polymerization Assay

The G2/M arrest observed in Phase II strongly suggests that the Compound may be a microtubule-destabilizing agent, similar to other benzimidazoles like nocodazole.[14][21] This can be directly tested in a cell-free system using purified tubulin. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.[22]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified porcine tubulin, a GTP-containing buffer, and the Compound at various concentrations.

  • Controls: Use Nocodazole as a positive control for inhibition and Paclitaxel (a microtubule stabilizer) as a contrasting control. A vehicle-only well serves as the negative control.

  • Initiation & Monitoring: Initiate polymerization by warming the plate to 37°C. Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes.[22]

  • Analysis: Plot absorbance versus time. An inhibitory compound will reduce the rate and extent of polymerization compared to the vehicle control. Calculate the IC50 for polymerization inhibition.

In Vitro Kinase Inhibition Assays

Benzimidazoles can also act as ATP-competitive inhibitors of protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[23][24][25] If the Compound's activity profile does not align with tubulin inhibition, or to explore polypharmacology, screening against a panel of kinases is a logical next step.

  • Assay Format: A variety of formats exist, including radiometric assays (the gold standard) and fluorescence/luminescence-based assays.[26][27] These assays typically measure the transfer of phosphate from ATP to a substrate peptide by a specific kinase.

  • Panel Selection: It is often most efficient to use a commercial service (e.g., Eurofins' KinaseProfiler™, Reaction Biology) to screen the Compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases.[26][27]

  • Hit Validation: For any kinases showing >50% inhibition in the primary screen, a follow-up dose-response experiment should be performed to determine the IC50 value, confirming the inhibitory activity. A critical parameter to consider is the ATP concentration used in the assay, as it significantly impacts the apparent IC50 for ATP-competitive inhibitors.[28]

Kinase Target% Inhibition at 10 µMIC50 (µM)
EGFR15%> 25
VEGFR-2 88% 0.75
CDK225%> 25
Src12%> 25

This hypothetical data suggests the Compound is a potent and selective inhibitor of VEGFR-2, a key kinase in angiogenesis.

Conclusion: Synthesizing a Candidate Profile

By systematically progressing through this three-phased screening cascade, a researcher can build a comprehensive in vitro profile for 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol. The data gathered—from broad cytotoxicity to specific molecular interactions—provides a solid, evidence-based foundation for making critical decisions. A successful outcome would be a compound with potent and selective activity against cancer cells, a well-defined mechanism of action (e.g., a tubulin polymerization inhibitor or a specific kinase inhibitor), and a clear path forward for further preclinical development, including lead optimization and in vivo efficacy studies. This logical, causality-driven approach ensures that scientific integrity is maintained at every step of the discovery process.

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. National Center for Biotechnology Information. [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. [Link]

  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Test - Medical Device. Eurofins. [Link]

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. National Center for Biotechnology Information. [Link]

  • Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. [Link]

  • MTT assay. Wikipedia. [Link]

  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online. [Link]

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Publishing. [Link]

  • Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers. [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Publishing. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • Apoptosis Marker Assays for HTS. National Center for Biotechnology Information. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Antiviral Drug Screening. Virology Research Services. [Link]

  • Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI. [Link]

  • Cleaved caspase-3 and Caspase-Glo s 3/7 apoptosis assays. ResearchGate. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. ResearchGate. [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. [Link]

  • Pharmacological Screening of Substituted Benzimidazole Derivatives. ResearchGate. [Link]

  • Approaches for Antiviral Probe Development: New Libraries, New Mechanisms. Taylor & Francis Online. [Link]

  • Development of an Antiviral Screening Protocol: One-Stone-Two-birds. Virology & Mycology. [Link]

  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. National Center for Biotechnology Information. [Link]

  • Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. Taylor & Francis Online. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Center for Biotechnology Information. [Link]

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  • Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. RSC Publishing. [Link]

  • Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers. [Link]

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Semantic Scholar. [Link]

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Foundational

The Chemical Space and CAS Registration Pathway for 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Regulatory Affairs Professionals As molecular complexity in drug discovery accelerates, researchers frequently design and synthesize highly specific, u...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Regulatory Affairs Professionals

As molecular complexity in drug discovery accelerates, researchers frequently design and synthesize highly specific, unindexed derivatives to probe structure-activity relationships (SAR). This technical whitepaper details the structural profiling, de novo synthesis, and analytical validation required to establish a Chemical Abstracts Service (CAS) Registry Number for the novel benzimidazole derivative, 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol .

Because highly specific novel compounds often lack a pre-existing, publicly indexed CAS Registry Number (CAS RN), this guide serves as a comprehensive blueprint for synthesizing the molecule and generating the rigorous analytical data required for formal CAS registration.

Structural Elucidation & Physicochemical Profiling

The target molecule features a 1,3-benzodiazole (benzimidazole) core, an ethyl group at the N1 position, and a propan-1-ol moiety attached via its C1 position to the C2 position of the heterocycle. The presence of the secondary alcohol introduces a chiral center, making the compound a racemic mixture unless synthesized asymmetrically.

Understanding the baseline physicochemical properties is critical for downstream purification and biological assay formulation.

Table 1: Predicted Physicochemical Properties

PropertyValue
IUPAC Name 1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol
Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
SMILES CCC(O)c1nc2ccccc2n1CC
H-Bond Donors / Acceptors 1 / 3
Predicted LogP ~2.5

Mechanistic Rationale & De Novo Synthesis Workflow

Causality in Experimental Design

To synthesize this specific derivative, we employ a directed ortho-lithiation strategy. The C2 proton of the benzimidazole ring is uniquely acidic (pKa ~28) compared to the rest of the aromatic system. By pre-alkylating the N1 position with an ethyl group, we prevent competitive N-lithiation or unwanted deprotonation.

Utilizing n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) ensures regioselective deprotonation at C2. The resulting 2-lithiated species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of propanal (propionaldehyde) to yield the desired secondary alcohol. This1[1].

Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating in-process quality control (QC) checks to ensure reaction fidelity before proceeding to subsequent steps.

  • Preparation & Inert Atmosphere: Flame-dry a 250 mL Schlenk flask under argon. Charge the flask with 1-ethyl-1H-benzimidazole (10.0 mmol) and anhydrous THF (50 mL).

    • Causality: Organolithium reagents are highly sensitive to moisture; trace water will prematurely protonate the n-BuLi, destroying the reagent and severely depressing the yield.

  • Directed Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 15 minutes.

    • Causality: Cryogenic temperatures and slow addition prevent the highly reactive 2-lithiated benzimidazole from undergoing unwanted side reactions, such as nucleophilic attack on the THF solvent or dimerization.

  • Electrophilic Quench: Stir the deep red solution for 1 hour at -78 °C. Introduce propanal (1.2 eq, 12.0 mmol) dropwise.

    • Self-Validation Checkpoint: Before quenching the bulk reaction, extract a 0.1 mL aliquot, quench it in saturated NH4Cl, and analyze via TLC (EtOAc:Hexane 1:1). The complete disappearance of the starting material under UV (254 nm) validates that the lithiation was successful.

  • Workup: Allow the reaction to slowly warm to room temperature. Quench the bulk reaction with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 30 mL), combine the organic phases, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, gradient elution 10-40% EtOAc in Hexanes) to yield the pure product as a crystalline solid.

Analytical Validation for CAS Registration

To secure a novel CAS Registry Number, the compound's identity and purity must be unequivocally proven. The 2 requires a definitive chemical structure, molecular formula, and supporting analytical data to assign a unique, irreversible identifier[2].

Table 2: Expected Analytical Signatures

ModalityExpected Signature / Result
1H NMR (400 MHz, CDCl3) δ 7.75 (m, 1H), 7.35 (m, 1H), 7.25 (m, 2H) [Aromatic]; 4.85 (t, 1H) [Methine OH]; 4.25 (q, 2H) [N-CH2]; 2.05 (m, 2H) [Propyl CH2]; 1.45 (t, 3H) [N-ethyl CH3]; 1.05 (t, 3H) [Propyl CH3]
13C NMR (100 MHz, CDCl3) δ 155.2, 142.1, 135.4, 122.5, 121.8, 119.2, 109.5, 68.4, 39.2, 29.5, 15.1, 9.8
HRMS (ESI-TOF) [M+H]+ Calcd for C12H17N2O+: 205.1335; Found: 205.1338
HPLC Purity >99% (C18 column, Gradient: 10-90% MeCN in H2O with 0.1% TFA, UV detection at 254 nm)

Pipeline Visualization

The following diagram maps the logical flow from starting material through synthesis, validation, and final regulatory submission.

Workflow Start 1-Ethyl-1H-benzimidazole Lithiation Directed Lithiation (n-BuLi, THF, -78°C) Start->Lithiation Intermediate 2-Lithiated Intermediate Lithiation->Intermediate Quench Electrophilic Quench (Propanal) Intermediate->Quench Product 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol Quench->Product Analysis Analytical Validation (NMR, HRMS, HPLC) Product->Analysis CAS CAS Registry Submission Analysis->CAS

Fig 1: De novo synthesis and CAS registration workflow for the target benzimidazole derivative.

References

  • Benzimidazole Nitrogen-Directed, Regiocontrolled, Lithiation of Ferrocenyl- and Phenyl-N-n-butylbenzimidazoles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • CAS Inventory Expert Services Source: Chemical Abstracts Service (CAS) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol in Antifungal Assays

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive framework for the preclinical evaluation of the novel benzimidazole derivative, 1-(1-ethyl-1H-1,3-b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the preclinical evaluation of the novel benzimidazole derivative, 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol, as a potential antifungal agent. This document outlines detailed protocols for determining the compound's in vitro activity against pathogenic fungi, assessing its cytotoxic profile against mammalian cells, and a roadmap for subsequent in vivo efficacy studies. The methodologies are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure the generation of robust, reproducible, and comparable data critical for drug development.

Introduction: The Scientific Rationale

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal therapeutics.[1][2] Benzimidazole derivatives have long been recognized for their broad-spectrum biological activities, including antifungal, anthelmintic, and antiviral properties.[3][4][5][6] The primary mechanism of action for many antifungal benzimidazoles is the disruption of microtubule assembly through binding to β-tubulin.[3][4][7] This interference with microtubule-dependent processes, such as nuclear division and hyphal growth, leads to fungal cell death.[3][4]

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol belongs to this promising class of compounds. Its structural features suggest a potential interaction with fungal tubulin, making it a candidate for investigation. This guide provides the essential experimental workflows to systematically evaluate its antifungal potential, from initial screening to preclinical assessment.

Anticipated Mechanism of Action: A Focus on Microtubule Disruption

The core hypothesis for the antifungal activity of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol is its interaction with fungal tubulin, a mechanism shared by other bioactive benzimidazoles like carbendazim.[3][4] This interaction inhibits the polymerization of tubulin dimers into microtubules, which are crucial for mitotic spindle formation and, consequently, cell division.[3]

G cluster_0 Fungal Cell Compound 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol Tubulin β-tubulin subunit Compound->Tubulin Binds to Microtubule Microtubule Assembly Compound->Microtubule Inhibits Tubulin->Microtubule Polymerizes into Mitosis Nuclear Division (Mitosis) Microtubule->Mitosis Essential for Growth Fungal Growth & Proliferation Mitosis->Growth Leads to

Figure 1: Hypothesized mechanism of action for 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol.

In Vitro Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing (AFST) is the foundational step in evaluating a new chemical entity. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a fungus.[8][9] The broth microdilution method is considered the gold standard and is detailed below.[8][9]

Core Protocol: Broth Microdilution for Yeasts (e.g., Candida spp.)

This protocol is adapted from CLSI document M27 and EUCAST guidelines.[1][10][11]

Materials:

  • 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Candida glabrata, Candida auris)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Protocol Steps:

  • Preparation of Compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol in DMSO.

    • Rationale: DMSO is a common solvent for non-polar compounds. The final concentration in the assay should not exceed 1% to avoid solvent-induced fungal growth inhibition.[8]

  • Preparation of Fungal Inoculum:

    • Subculture the yeast isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure viability and purity.[8][9]

    • Prepare a suspension of yeast cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).[8] This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]

  • Preparation of Microtiter Plates:

    • Perform two-fold serial dilutions of the compound stock solution in RPMI-1640 medium in a separate plate or tubes to create a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).

    • Dispense 100 µL of each compound dilution into the wells of the 96-well microtiter plate.[8]

    • Inoculate each well with 100 µL of the standardized fungal suspension.[8] This will bring the total volume to 200 µL and halve the drug concentration to the final test range.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).[8][9]

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.[9]

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.[9] The reading can be done visually or with a spectrophotometer.

G start Start prep_stock Prepare Compound Stock Solution (in DMSO) start->prep_stock prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Serial Dilute Compound in RPMI-1640 prep_stock->serial_dilute plate_setup Dispense Dilutions & Inoculum into 96-well Plate prep_inoculum->plate_setup serial_dilute->plate_setup incubate Incubate at 35°C for 24-48h plate_setup->incubate read_mic Read MIC (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Figure 2: Workflow for the broth microdilution antifungal susceptibility test.

Adaptations for Filamentous Fungi (e.g., Aspergillus spp.)

For filamentous fungi, the protocol is similar but requires modifications for inoculum preparation, based on CLSI document M38.[12]

  • Inoculum Preparation: Spores are harvested from a mature culture on a medium like Potato Dextrose Agar. The spore suspension is then adjusted to a specific concentration using a hemocytometer or spectrophotometer.

  • Reading Endpoint: The MIC for molds is often defined as the lowest concentration that shows 100% inhibition of growth.

Data Presentation

Results should be summarized in a table for clear comparison.

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 90028
Candida glabrataClinical Isolate 1
Aspergillus fumigatusATCC 204305
......

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

In Vitro Cytotoxicity Assessment

A critical aspect of antifungal drug development is ensuring a favorable therapeutic window. Since fungal cells are eukaryotic, like human cells, there is a higher risk of off-target toxicity.[13] In vitro cytotoxicity testing provides an early assessment of a compound's potential toxicity to mammalian cells.[13][14]

Core Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Materials:

  • Human cell lines (e.g., HepG2 - liver, HEK293 - kidney)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well flat-bottom plates

Protocol Steps:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol in the cell culture medium.

    • Replace the medium in the wells with the medium containing the compound at various concentrations. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 24 to 72 hours at 37°C with 5% CO₂.[15]

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Reading and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.

Complementary Assays

To gain a more comprehensive understanding of the compound's toxicity profile, additional assays are recommended:

  • Lactate Dehydrogenase (LDH) Release Assay: Measures membrane integrity.[13]

  • Caspase-Glo 3/7 Assay: Detects apoptosis (programmed cell death).[14]

  • ROS Detection Assays: Measures oxidative stress.[14]

Roadmap for In Vivo Efficacy Studies

Promising results from in vitro studies warrant progression to in vivo models to evaluate the compound's efficacy in a living system.[16][17] These models are crucial for understanding the complex host-pathogen interactions and the pharmacokinetic/pharmacodynamic properties of the drug candidate.[16]

Model Selection

The choice of animal model depends on the target fungal infection.[16]

  • Systemic Candidiasis Model: Mice are typically infected intravenously with Candida albicans to establish a disseminated infection.[18][19] This model is standard for testing systemic antifungal agents.[18]

  • Invasive Aspergillosis Model: Immunocompromised mice are infected intranasally or intratracheally with Aspergillus fumigatus spores.[18]

  • Mucosal Infection Models: Models for oropharyngeal and vaginal candidiasis are also available to test treatments for localized infections.[20]

G start Promising In Vitro Data (High Potency, Low Cytotoxicity) model_selection Select Appropriate Animal Model (e.g., Murine Candidiasis) start->model_selection infection Establish Fungal Infection in Animal Cohorts model_selection->infection treatment Administer Compound (Varying Doses & Routes) infection->treatment monitoring Monitor Animal Health (Survival, Clinical Scores) treatment->monitoring endpoint Endpoint Analysis (Fungal Burden in Organs, Histopathology) monitoring->endpoint pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis endpoint->pk_pd conclusion Determine In Vivo Efficacy & Therapeutic Window pk_pd->conclusion

Figure 3: A generalized workflow for in vivo antifungal efficacy studies.

Key Efficacy Endpoints
  • Survival: The most common endpoint is the survival rate of the treated animals compared to a control group.

  • Fungal Burden: The number of viable fungal cells in target organs (e.g., kidneys, brain, lungs) is quantified by plating homogenized tissue.[18]

  • Histopathology: Microscopic examination of tissues can reveal the extent of infection and tissue damage.

Conclusion

The protocols and application notes presented here provide a structured and scientifically rigorous approach to evaluating the antifungal potential of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol. By adhering to standardized methodologies for in vitro susceptibility and cytotoxicity testing, researchers can generate high-quality data to support the progression of this compound through the drug discovery pipeline. Subsequent in vivo studies, guided by these initial findings, will be critical in determining its ultimate therapeutic potential.

References

  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum.
  • DAVIDSE, L. C. BENZIMIDAZOLE FUNGICIDES: MECHANISM OF ACTION AND BIOLOGICAL IMP ACT.
  • Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94. Benchchem.
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. APS Journals.
  • Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services.
  • Overview of in vivo models for assessing efficacy of antifungal drugs...
  • In vivo models: evalu
  • A Practical Guide to Antifungal Susceptibility Testing. PMC.
  • A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. MDPI.
  • Application Notes and Protocols for In Vitro Susceptibility Testing of "Antifungal Agent 52". Benchchem.
  • Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. CLSI.
  • Antifungal Activity and Mechanism of Novel Benzimidazole-Containing Flavonol Derivatives as Potential Tubulin Polymerization Inhibitors against Botrytis cinerea.
  • CLSI M27: Antifungal Testing Standards. Scribd.
  • Application Note: Cell-Based Assays for Toxicity Screening of "Antifungal Agent 52". Benchchem.
  • Current status of antifungal susceptibility testing methods. AVESİS.
  • EUCAST breakpoints for antifungals. EUCAST.
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.
  • Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isol
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.

Sources

Application

Application Note: Experimental Design for Mechanism of Action (MoA) Deconvolution of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Type: Advanced Protocol & Experimental Framework Introduction & Scientific Rationale The benzimidazole scaffold is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Type: Advanced Protocol & Experimental Framework

Introduction & Scientific Rationale

The benzimidazole scaffold is a highly privileged structure in medicinal chemistry, renowned for its polypharmacology. Historically, benzimidazole derivatives have demonstrated potent activity as kinase inhibitors (frequently targeting the ATP-binding hinge region of CDKs or Aurora kinases)[1][2], tubulin polymerization disruptors (binding the colchicine site of β -tubulin)[3][4], and antiviral agents.

When investigating a specific derivative such as 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol , researchers must avoid the trap of assuming a single target. Instead, a self-validating, multi-tiered experimental framework is required. This guide outlines a robust, causality-driven methodology to deconvolute the mechanism of action (MoA) of this compound, moving from label-free target engagement in live cells to orthogonal biochemical validation and phenotypic profiling.

Pillar I: Unbiased Target Engagement via CETSA

Causality & Experimental Logic

Traditional affinity chromatography requires chemical derivatization (e.g., attaching a biotin linker) of the test compound. For low-molecular-weight molecules like 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol, steric hindrance from linkers often abolishes pharmacological activity.

To circumvent this, we employ the Cellular Thermal Shift Assay (CETSA) . CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ )[5][6]. Because neither the compound nor the target protein is modified, CETSA provides a highly trustworthy, physiologically relevant measurement of target engagement[5].

Protocol: Intact Cell CETSA Workflow

Step 1: Cell Culture and Compound Incubation

  • Culture the target cell line (e.g., HeLa or HCT116) to 70-80% confluency.

  • Harvest cells, wash with PBS, and resuspend in standard growth media to a density of 1×107 cells/mL.

  • Divide the cell suspension into two pools: Vehicle (0.1% DMSO) and Treatment (10 μ M 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol).

  • Incubate both pools for 1 hour at 37°C in a 5% CO2​ incubator to allow cell permeation and target binding.

Step 2: Thermal Profiling

  • Aliquot 100 μ L of the treated and vehicle cell suspensions into PCR tubes.

  • Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler.

  • Immediately incubate the tubes at room temperature for 3 minutes, followed by snap-cooling on ice to halt denaturation.

Step 3: Lysis and Fractionation

  • Add MS-safe protease/phosphatase inhibitors to each tube.

  • Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen for 1 min, then a 25°C water bath for 2 min).

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured, precipitated proteins.

  • Carefully extract the supernatant (soluble fraction containing stabilized proteins).

Step 4: Detection

  • Analyze the soluble fractions via quantitative Western Blot (for targeted hypothesis testing, e.g., probing for β -tubulin or CDK4) or Mass Spectrometry (for unbiased proteome-wide target deconvolution).

CETSA_Workflow A Live Cell Incubation B Thermal Profiling (40-70°C) A->B C Cell Lysis & Centrifugation B->C D Soluble Fraction Isolation C->D E Target Quantification (Western Blot/MS) D->E

Figure 1: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for label-free target engagement.

Pillar II: Orthogonal Biochemical Validation

Once CETSA identifies putative targets (commonly β -tubulin or specific kinases for benzimidazoles), orthogonal biochemical assays are required to quantify binding kinetics and functional inhibition. Benzimidazoles are known to interfere with the polymerization of monomeric tubulin but typically do not depolymerize already formed microtubules[4][7].

Protocol: Tubulin Polymerization Fluorometric Assay

Purpose: To determine if the compound acts as a microtubule destabilizer by binding the colchicine site.

  • Reagent Preparation: Prepare >99% pure porcine neuronal tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 μ M fluorescent reporter (e.g., DAPI, which increases fluorescence upon binding polymerized microtubules).

  • Compound Setup: Pre-warm a 96-well half-area plate to 37°C. Add 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol at varying concentrations (0.1 μ M to 50 μ M). Use Paclitaxel (10 μ M) as a polymerization enhancer control and Nocodazole (10 μ M) as a polymerization inhibitor control.

  • Initiation: Rapidly add the tubulin/GTP mixture to the wells to initiate polymerization.

  • Kinetic Reading: Immediately read the plate in a fluorescence microplate reader (Ex: 360 nm, Em: 450 nm) at 37°C, taking measurements every 30 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax​ of the growth phase and the final steady-state polymer mass.

Quantitative Data Presentation

To establish trustworthiness, benchmark the experimental results of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol against established benzimidazole reference data[2][7].

Assay / MetricTarget ProteinExpected Baseline for Active BenzimidazolesInterpretation of Result
CETSA ( ΔTm​ ) β -Tubulin+ 3.0°C to + 5.5°C shiftConfirms direct intracellular target engagement.
CETSA ( ΔTm​ ) CDK4 / CDK6+ 2.5°C to + 4.0°C shiftConfirms ATP-competitive hinge binding.
Tubulin Polymerization α/β -Tubulin Heterodimer IC50​ = 1.5 μ M - 10 μ MValidates functional disruption of microtubule nucleation.
Kinase Profiling ( Kd​ ) Aurora Kinase A/B Kd​ < 500 nMIndicates potent multi-target kinase inhibition.

Pillar III: Phenotypic & Downstream Signaling Analysis

If the compound successfully engages tubulin or CDKs, it will trigger specific downstream phenotypic cascades. Tubulin inhibitors arrest cells in the G2/M phase due to spindle assembly checkpoint activation, whereas CDK4/6 inhibitors prevent Rb phosphorylation, arresting cells in the G1 phase [2].

MoA_Pathway Compound 1-(1-ethyl-1H-1,3-benzodiazol-2-yl) propan-1-ol Target1 β-Tubulin (Colchicine Site) Compound->Target1 Binding Target2 Cyclin-Dependent Kinases (CDK4/6) Compound->Target2 Binding Effect1 Microtubule Destabilization Target1->Effect1 Inhibits Polymerization Effect2 Rb Phosphorylation Inhibition Target2->Effect2 ATP Competition Phenotype1 G2/M Phase Arrest Effect1->Phenotype1 Phenotype2 G1 Phase Arrest Effect2->Phenotype2 Apoptosis Apoptosis / Cell Death Phenotype1->Apoptosis Phenotype2->Apoptosis

Figure 2: Divergent signaling pathways dictating benzimidazole-induced cell cycle arrest and apoptosis.

Protocol: Cell Cycle Analysis via Flow Cytometry
  • Treat cells with the compound ( IC50​ and 2×IC50​ concentrations) for 24 and 48 hours.

  • Harvest cells, wash with cold PBS, and fix in 70% cold ethanol at -20°C overnight.

  • Wash fixed cells twice with PBS to remove ethanol.

  • Resuspend in 500 μ L of FxCycle PI/RNase Staining Solution (Propidium Iodide).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze via flow cytometry, capturing at least 10,000 events. A shift of the population into the 4N DNA content peak confirms G2/M arrest (tubulin MoA), while an accumulation in the 2N peak confirms G1 arrest (CDK MoA).

References

  • [5] A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters. Available at:[Link]

  • [1] Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances. Available at:[Link]

  • [3] BENZIMIDAZOLE FUNGICIDES: MECHANISM OF ACTION AND BIOLOGICAL IMPACT. Annual Review of Phytopathology. Available at:[Link]

  • [4] Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology. Available at:[Link]

  • [2] Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Pharmaceuticals (MDPI). Available at:[Link]

  • [7] Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules (MDPI). Available at:[Link]

  • [6] CETSA: Cellular Thermal Shift Assay Principles. CETSA.org. Available at: [Link]

Sources

Method

Application Note: Comprehensive Cell-Based Cytotoxicity Profiling of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale Benzimidazole derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

Benzimidazole derivatives are highly privileged pharmacophores in modern drug discovery, exhibiting a broad spectrum of biological activities, most notably as potent anticancer and antimicrobial agents[1]. The compound 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol represents a specific 1,2-disubstituted benzimidazole architecture. The N1-ethyl and C2-propanol substitutions are critical for modulating lipophilicity and target binding affinity.

As a Senior Application Scientist, I emphasize that evaluating novel compounds like this requires more than a simple live/dead screen. Structurally analogous benzimidazole derivatives exert their cytotoxicity primarily by 2 and inducing reactive oxygen species (ROS), which subsequently triggers intrinsic apoptosis[2]. Therefore, the assay cascade must be designed as a self-validating system :

  • Primary Screening (MTT/CTG): Establishes the half-maximal inhibitory concentration (IC50)[3].

  • Secondary Mechanistic Profiling (Annexin V/PI): Confirms that cell death is apoptotic rather than non-specific necrosis[4].

By employing orthogonal readouts and incorporating established clinical standards (e.g., Cisplatin or Doxorubicin) as positive controls, we ensure assay integrity and reproducible hit validation[1][5].

Quantitative Data Presentation: Expected Cytotoxicity Profile

While direct high-throughput data for the specific 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol molecule is highly specialized, we can extrapolate its expected performance baseline from structurally homologous 1,2-disubstituted benzimidazoles (such as compound se-182 and Compound 12)[2][5]. The table below summarizes the expected IC50 ranges across standard human carcinoma cell lines to guide your initial dose-response setups.

Cell LineTissue OriginExpected IC50 Range (µM)*Mechanistic Benchmark CompoundReference
A549 Human Lung Carcinoma15.0 - 25.0se-182 / Compound 12[2][5]
HepG2 Human Hepatocellular Carcinoma15.0 - 20.0se-182 / Compound 12[2][5]
MCF-7 Human Breast Adenocarcinoma20.0 - 35.0se-182 / Compound 9c[1][5]
DLD-1 Human Colorectal Adenocarcinoma25.0 - 45.0Compound 3a[4]

*Note: Data represents a 72-hour continuous exposure model. Assays must include Doxorubicin or Cisplatin as internal controls to validate cell line sensitivity.

Experimental Workflows & Visualizations

Cytotoxicity Screening Workflow

Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (0.1 - 100 µM, 72h) A->B C 3. Primary Screen (MTT Viability Assay) B->C D 4. IC50 Determination (Non-linear Regression) C->D E 5. Mechanistic Screen (Annexin V/PI Flow) D->E

Fig 1. High-throughput cytotoxicity and mechanistic screening workflow for benzimidazole derivatives.

Benzimidazole-Induced Apoptotic Signaling Pathway

Pathway Compound 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol Tubulin Tubulin Polymerization Inhibition Compound->Tubulin ROS ROS Generation Compound->ROS Mito Mitochondrial Depolarization Tubulin->Mito ROS->Mito CytC Cytochrome C Release Mito->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Apoptosis Apoptotic Cell Death Caspase3->Apoptosis

Fig 2. Proposed apoptotic signaling cascade induced by 1,2-disubstituted benzimidazole derivatives.

Step-by-Step Methodologies

Protocol 1: Primary Viability Assessment via MTT Assay

Causality & Logic: The MTT assay measures the reduction of a tetrazolium salt to formazan by functional mitochondrial reductases[3]. We utilize a 72-hour exposure window because benzimidazoles frequently induce G2/M cell cycle arrest via tubulin inhibition; shorter incubation times may yield false negatives as cells have not completed sufficient division cycles to trigger apoptosis[2][5].

Materials:

  • Target Cells (e.g., HepG2, A549)

  • MTT Reagent (5 mg/mL in PBS)

  • DMSO (Cell culture grade)

  • Positive Control: Cisplatin (100 µM stock)

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells at 80% confluency. Seed 5,000 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS) into a 96-well flat-bottom microplate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence[5].

  • Compound Preparation: Dissolve 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol in 100% DMSO to create a 20 mM stock. Perform serial dilutions in media to achieve final well concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Critical Step: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate media from the 96-well plate and replace with 100 µL of the compound-containing media. Include a vehicle control (0.5% DMSO) and a positive control (Cisplatin, 10-50 µM)[5]. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) directly to each well. Incubate for 3 to 4 hours at 37°C[3].

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 100 µL of DMSO to each well to solubilize the crystals[3]. Place on a plate shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: Apoptosis Validation via Annexin V/PI Flow Cytometry

Causality & Logic: To confirm that the cytotoxicity observed in Protocol 1 is due to programmed cell death (a hallmark of effective benzimidazole anti-cancer agents) rather than non-specific necrosis, we utilize Annexin V/PI dual staining[4]. Annexin V binds to phosphatidylserine (PS) which translocates to the outer plasma membrane in early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[3].

Step-by-Step Procedure:

  • Treatment: Seed cells in a 6-well plate at 3 × 10⁵ cells/well. Following overnight attachment, treat cells with 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol at 0.5×, 1×, and 2× the calculated IC50 value for 48 hours[2].

  • Harvesting: Collect the culture media (which contains late apoptotic floating cells). Wash the adherent cells with PBS, and detach them using an enzyme-free dissociation buffer (Trypsin can cleave membrane proteins and yield false-negative Annexin V binding). Pool the detached cells with the collected media.

  • Washing: Centrifuge the cell suspension at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution[2].

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark[2].

  • Acquisition: Add 400 µL of 1× Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Data Interpretation: Quadrant Q4 (Annexin V-/PI-) = Live cells; Q3 (Annexin V+/PI-) = Early apoptosis; Q2 (Annexin V+/PI+) = Late apoptosis; Q1 (Annexin V-/PI+) = Necrosis.

References

  • In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity Scholars Research Library URL:[1]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative Journal of King Saud University URL:[5]

  • Anticancer Effects of a Benzimidazole Derivative in Colorectal Cancer Cells: Involvement of Autophagy and Apoptosis Preprints.org URL:[4]

  • Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents IntechOpen URL:[2]

  • An In-depth Technical Guide on the Preliminary Cytotoxicity of 2-Substituted Benzimidazole Derivatives Benchchem URL:[3]

Sources

Application

Application Note: Large-Scale Synthesis of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

Document Type: Process Optimization & Scale-Up Protocol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Introduction and Strategic Rationale Benzimidazole derivatives represent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Process Optimization & Scale-Up Protocol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction and Strategic Rationale

Benzimidazole derivatives represent a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous antihistamines, proton pump inhibitors, and targeted anti-proliferative agents [1]. The compound 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol (also known as 1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol) is a highly versatile intermediate. Its C2 1-hydroxypropyl substituent provides a critical vector for downstream functionalization, such as esterification or oxidation to a ketone, while the N1 ethyl group locks the tautomeric state of the imidazole ring, ensuring regiochemical predictability in subsequent API (Active Pharmaceutical Ingredient) synthesis.

The Causality of the Synthetic Route

In early-stage discovery, N-alkylation of a pre-formed 2-(1-hydroxypropyl)-1H-benzimidazole with ethyl iodide is often attempted. However, this approach is fundamentally flawed for large-scale manufacturing. The presence of the secondary alcohol creates a competing nucleophilic site, leading to significant O-alkylation and the formation of complex mixtures that require resource-intensive chromatographic separation [2].

To establish a self-validating, scalable system, we employ a de novo ring construction strategy. By utilizing N-ethyl-2-nitroaniline as the starting material, the N1-ethyl group is pre-installed. Catalytic reduction yields the corresponding diamine, which is immediately subjected to a modified Phillips cyclocondensation with 2-hydroxybutanoic acid [3]. This route guarantees absolute regioselectivity and eliminates the need for hydroxyl protecting groups.

Mechanistic Pathway

G SM N-Ethyl-2-nitroaniline (Starting Material) H2 Pd/C, H2 (40 psi) Ethanol, 25°C SM->H2 INT N-Ethylbenzene-1,2-diamine (Intermediate) H2->INT COND 2-Hydroxybutanoic acid 4M HCl, Reflux (100°C) INT->COND PROD 1-(1-ethyl-1H-1,3-benzodiazol- 2-yl)propan-1-ol (Target) COND->PROD

Synthetic workflow for 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol.

Experimental Protocols

Note: The following protocols are optimized for a 500-gram scale. All procedures must be conducted in a professional, heavily ventilated laboratory environment using appropriate PPE.

Phase 1: Catalytic Hydrogenation to N-Ethylbenzene-1,2-diamine

The reduction of the nitro group must be carefully controlled to prevent thermal runaways and to minimize the formation of azo-dimers.

  • Reactor Preparation: Purge a 5 L jacketed Parr hydrogenation reactor with inert nitrogen gas for 15 minutes.

  • Reagent Loading: Charge the reactor with N-ethyl-2-nitroaniline (500 g, 3.01 mol) dissolved in absolute ethanol (2.5 L).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 25 g, 5 wt%). Expert Insight: Always wet the Pd/C with a small amount of water or ethanol under a nitrogen blanket before addition to prevent pyrophoric ignition of solvent vapors.

  • Hydrogenation: Seal the reactor, purge with H₂ three times, and pressurize to 40 psi. Maintain the internal temperature at 25°C using the cooling jacket. Stir at 600 rpm for 4 hours until hydrogen uptake ceases.

  • Filtration: Vent the reactor and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethanol (500 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the intermediate diamine as a dark oil. Do not purify further; the diamine is susceptible to rapid air oxidation and should be used immediately in Phase 2.

Phase 2: Cyclocondensation (Modified Phillips Method)

The use of 4M aqueous HCl serves a dual purpose: it acts as the solvent and provides the hydronium ions necessary to catalyze the formation of the intermediate Schiff base and drive the subsequent dehydrative cyclization [3].

  • Reaction Setup: Transfer the crude N-ethylbenzene-1,2-diamine (~400 g) to a 5 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Reagent Addition: Add 2-hydroxybutanoic acid (344 g, 3.31 mol, 1.1 eq) followed by 4M aqueous HCl (2.0 L).

  • Cyclization: Heat the mixture to a gentle reflux (approx. 100°C - 105°C) with vigorous stirring for 12 hours. Expert Insight: The acidic environment protonates the diamine, preventing its oxidative degradation at high temperatures while facilitating the nucleophilic attack on the carboxylic acid.

  • Neutralization: Cool the reaction mixture to 5°C using an ice bath. Slowly add a 20% w/v NaOH solution dropwise until the pH reaches 8.5. A thick, off-white precipitate will form.

  • Extraction & Washing: Extract the aqueous suspension with Ethyl Acetate (3 x 1.5 L). Wash the combined organic layers with saturated brine (1 L), dry over anhydrous Na₂SO₄, and filter.

  • Crystallization: Concentrate the organic layer to approximately 800 mL. Add hexanes (400 mL) slowly while stirring until the solution becomes turbid. Cool to 0°C for 4 hours to induce crystallization. Filter the resulting crystals and dry under vacuum at 45°C.

Process Optimization Data

The following table summarizes the quantitative data obtained during the scale-up optimization, demonstrating the robustness of the chosen synthetic route across different reactor volumes.

Batch Scale (SM)H₂ PressureReflux Time (Ph 2)Phase 1 YieldPhase 2 YieldOverall YieldHPLC Purity
10 g 30 psi8 hours98% (Crude)82%80.3%98.5%
100 g 40 psi10 hours97% (Crude)85%82.4%99.1%
500 g 40 psi12 hours99% (Crude)88%87.1% 99.4%

Table 1: Scale-up metrics. The increase in Phase 2 yield at larger scales is attributed to improved thermal mass retention and optimized crystallization cooling gradients.

References

  • Product Class 4: Benzimidazoles . Thieme E-Books & E-Journals. Science of Synthesis. Available at:[Link]

  • Synthesis, anti-proliferative activity, SAR study, and preliminary in vivo toxicity study of substituted N,N′-bis(arylmethyl)benzimidazolium salts . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Recent Trends in the Synthesis of Benzimidazoles and Use of the Phillips Modification. A Review . Taylor & Francis Online. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers isolating 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers isolating 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol .

This molecule presents a unique triad of purification challenges:

  • A highly basic imidazole nitrogen that tightly binds to standard silica, causing severe tailing.

  • A secondary alcohol group capable of strong hydrogen bonding with co-eluting impurities.

  • A chiral center at the C1 position of the propanol chain, necessitating specialized resolution techniques if enantiopurity is required for drug development.

Below, you will find field-proven solutions, causal explanations, and self-validating protocols to overcome these bottlenecks.

Section 1: Chromatographic Tailing & Recovery Issues

FAQ: Why does my compound streak severely on standard normal-phase silica gel, resulting in poor recovery?

Causality & Solution: This is a classic manifestation of ion-exchange interactions. The bare silica gel surface is populated with acidic silanol groups (-Si-OH). The benzimidazole core of your target molecule contains a basic pyridine-like nitrogen. When this basic nitrogen interacts with the highly acidic free silanols, it creates strong, deleterious binding, leading to 1[1].

To solve this, you must suppress the interaction using a competing base. Adding 1–5% Triethylamine (TEA) or aqueous ammonia to your mobile phase neutralizes the anionic silanol groups, 2[2]. The protonated TEA competes for the ionized silanol groups, allowing your basic compound to elute freely[3]. If tailing persists, switch your stationary phase from bare silica to an 4, which inherently reduces ionic binding interactions with basic compounds[4].

Mechanism Silanol Acidic Silanol (-Si-OH) Benz Benzimidazole Analyte (Basic N) Silanol->Benz Ion Exchange / H-Bonding (Causes Peak Tailing) TEA Triethylamine (TEA) (Competing Base) TEA->Silanol Neutralizes Silanol (Blocks Analyte Binding) TEA->Benz Analyte Elutes Freely (Sharp Peaks)

Mechanistic pathway of silanol neutralization by TEA to prevent analyte binding.

Quantitative Impact of Mobile Phase Modifiers

Table 1: Representative chromatographic performance of benzimidazole alcohols on bare silica (25°C).

Mobile Phase SystemModifierRetention Factor (Rf)Tailing Factor (Tf)Recovery (%)Observation
Hexane / EtOAc (50:50)None0.15> 3.5< 40%Severe streaking, irreversible adsorption
Hexane / EtOAc (50:50)1% TEA0.351.485%Improved peak symmetry, good recovery
Hexane / EtOAc (50:50)5% TEA0.381.196%Sharp bands, near-quantitative recovery
DCM / MeOH (95:5)None0.202.860%Moderate tailing, poor resolution
DCM / MeOH (95:5)1% NH3 (aq)0.451.292%Excellent resolution from non-polar impurities

Section 2: Separation of Co-Eluting Synthetic Impurities

FAQ: My product co-elutes with the starting material, 1-ethylbenzimidazole. How do I separate them?

Causality & Solution: If synthesized via the lithiation of 1-ethylbenzimidazole followed by the addition of propanal, unreacted 1-ethylbenzimidazole is your primary impurity. While both compounds share the lipophilic basic core, your target product possesses a secondary alcohol (-OH). This hydroxyl group significantly increases the molecule's polarity and hydrogen-bond donating capacity.

Leverage this hydroxyl group by using a moderately polar solvent system. A gradient of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 99:1 to 90:10) with 1% TEA on silica gel will exploit the H-bonding differences. The less polar 1-ethylbenzimidazole will elute first, followed by your target alcohol.

Workflow Start Crude Mixture: 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol TLC Run Standard TLC (e.g., Hexane:EtOAc) Start->TLC Check Severe Tailing or Irreversible Adsorption? TLC->Check Mod Add 1-5% TEA or NH3(aq) to Mobile Phase Check->Mod Yes (Basic N Interaction) Success Isolate Pure Product Check->Success No Mod->Check Re-evaluate TLC NH2 Switch to NH2-Functionalized Silica Gel Mod->NH2 Persistent Tailing NH2->Success

Decision tree for resolving silica gel tailing during benzimidazole chromatography.

Section 3: Chiral Resolution of Enantiomers

FAQ: I need the pure (R)- or (S)-enantiomer for biological testing. Standard chromatography isn't working. Why?

Causality & Solution: The C1 position of the propan-1-ol chain (the carbon attached directly to the benzimidazole ring) is a chiral center. Achiral stationary phases (like standard silica or C18) cannot distinguish between enantiomers because their physical interactions in an achiral environment are identical.

You must use Chiral High-Performance Liquid Chromatography (HPLC) utilizing a polysaccharide-based chiral stationary phase (CSP), such as Amylose tris(3,5-dimethylphenylcarbamate). The chiral cavities in the CSP will form transient, energy-differentiated diastereomeric complexes with the (R) and (S) isomers of your compound, allowing for baseline resolution.

Experimental Protocols

Protocol 1: Amine-Modified Flash Column Chromatography

Purpose: Isolation of the target alcohol from unreacted starting materials without silica-induced degradation.

  • Column Preparation: Slurry pack a glass column with Type B (ultra-pure) silica gel using a solvent mixture of Hexane/EtOAc (50:50) containing 2% Triethylamine (TEA) (v/v).

  • Equilibration: Flush the column with at least 3 column volumes (CV) of the TEA-modified solvent to fully neutralize the acidic silanol sites on the stationary phase.

  • Sample Loading: Dissolve the crude 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol in a minimal volume of DCM. Load evenly onto the silica bed.

  • Elution: Elute using a gradient from Hexane/EtOAc (50:50 with 2% TEA) to EtOAc (100% with 2% TEA).

  • Monitoring: Monitor fractions via TLC (pre-treated with TEA). The target secondary alcohol will elute after the less polar unreacted 1-ethylbenzimidazole.

  • Concentration: Pool product-containing fractions and concentrate under reduced pressure. Crucial Step: Co-evaporate with toluene twice to completely remove residual TEA.

Protocol 2: Chiral HPLC Resolution of Enantiomers

Purpose: Separation of the (R) and (S) enantiomers of the purified racemate.

  • System Setup: Equip the HPLC with a polysaccharide-based chiral column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane / Isopropanol (85:15). Add 0.1% Diethylamine (DEA) to prevent peak tailing of the basic benzimidazole core. Degas thoroughly.

  • Sample Preparation: Dissolve the purified racemate in the mobile phase at a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Set flow rate to 1.0 mL/min. Inject 10 µL of the sample. Monitor UV absorbance at 254 nm and 280 nm.

  • Collection: The (R) and (S) enantiomers will elute as distinct peaks. Collect fractions accordingly and remove solvent via lyophilization to prevent thermal degradation of the isolated enantiomers.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Source: phenomenex.com.
  • Wako Blog. "[Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC)". Source: fujifilm.com.
  • SciSpace. "Stationary phases for thin-layer chromatography". Source: scispace.com.
  • PubMed. "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid". Source: nih.gov.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

Welcome to the Technical Support Center for assay development and optimization. This guide is specifically engineered for researchers and drug development professionals facing solubility hurdles with 1-(1-ethyl-1H-1,3-be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay development and optimization. This guide is specifically engineered for researchers and drug development professionals facing solubility hurdles with 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol in in vitro biological assays.

By understanding the physicochemical causality behind this molecule's behavior, you can implement self-validating protocols to rescue erratic assay data, prevent false negatives, and eliminate solvent-induced cytotoxicity.

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first analyze the molecular architecture of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol:

  • The Benzimidazole Core: This bicyclic aromatic system is inherently rigid and hydrophobic. The conjugate acid of benzimidazole has a pKa of approximately 5.3[1]. At a physiological assay pH of 7.4, the molecule exists almost entirely in its unprotonated, neutral state, drastically reducing ion-dipole interactions with aqueous buffers.

  • N1-Ethyl Substitution: The addition of an ethyl group at the N1 position removes a critical hydrogen-bond donor (the N-H bond present in unsubstituted benzimidazoles), further driving up the molecule's lipophilicity and lattice energy.

  • C2-Propanol Chain: While the hydroxyl group provides a localized hydrogen-bond donor/acceptor, it is thermodynamically insufficient to overcome the hydrophobic penalty of the N-ethyl-benzimidazole core in water.

Consequently, when this compound is diluted from a concentrated DMSO stock into aqueous cell culture media, the sudden shift in solvent polarity forces the neutral hydrophobic molecules to aggregate, leading to immediate "crashing out" or micro-precipitation[2].

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately upon dilution into cell culture media. Why does this happen, and how do I stop it? A1: This phenomenon, known as "crashing out," occurs because the compound exceeds its kinetic solubility limit when the organic solvent (DMSO) fraction drops upon dilution[2]. Because the benzimidazole core is neutral at pH 7.4[1], it lacks the charge necessary for aqueous solvation. To stop this, you must either lower the final compound concentration, pre-warm your media to 37°C to improve dissolution kinetics, or utilize a co-solvent/excipient like HP-β-Cyclodextrin.

Q2: Can I just increase the DMSO concentration to keep the compound in solution? A2: No. While DMSO is a powerful solubilizer, concentrations above 0.5% – 1.0% (v/v) induce severe biological artifacts. High DMSO can alter reactive oxygen species (ROS) production, suppress cytokine release (e.g., IL-6), and cause direct cell membrane toxicity. Always cap DMSO at 0.5% for cell-based assays and run a strictly matched vehicle control.

Q3: How does Hydroxypropyl-β-Cyclodextrin (HP-β-CD) resolve this, and will it interfere with my target binding? A3: HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic benzimidazole core of your compound perfectly inserts into this cavity, forming a water-soluble inclusion complex[3]. Because this binding is non-covalent and exists in a dynamic equilibrium, the free drug remains readily available to interact with your biological target without requiring toxic levels of organic solvents.

Troubleshooting Guide: Diagnosing Assay Artifacts

Symptom / ArtifactMechanistic CauseRecommended Solution
Erratic or Right-Shifted IC50/EC50 Micro-precipitation reduces the actual free drug concentration. You may dose at 10 µM, but only 1 µM remains in solution, causing a false loss of potency.Perform Kinetic Solubility Profiling (Protocol A) to establish the true maximum assay concentration (MAC).
High Background in Optical Assays Insoluble aggregates scatter light (nephelometric effect), causing false-positive signals in absorbance or fluorescence readouts.Centrifuge plates at 1,000 x g for 5 mins before reading, or switch to a formulation with 0.01% Tween-20.
Apparent Cytotoxicity at High Doses Precipitated drug crystals physically settle on adherent cell monolayers, physically disrupting cell membranes rather than causing pharmacological toxicity.Formulate with HP-β-CD (Protocol B) to maintain a single-phase solution; verify with microscopy before adding viability dyes.

Quantitative Excipient Limits in Biological Assays

When optimizing the solubility of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol, strictly adhere to these maximum tolerated concentrations for assay excipients to ensure data integrity:

Excipient / Co-solventMax Conc. (Cell-Based)Max Conc. (Biochemical)Mechanistic Caveats & Notes
DMSO 0.5% (v/v)5.0% (v/v)>1% alters cell permeability and ROS pathways.
Ethanol 0.1% (v/v)2.0% (v/v)Highly volatile; prone to evaporation leading to concentration drifts.
HP-β-Cyclodextrin 1.0% (w/v)5.0% (w/v)>1% may extract cholesterol from cell membranes, causing lysis.
Tween-20 / Triton X-100 0.01% (v/v)0.1% (v/v)Strong surfactants; will lyse cells and denature sensitive proteins at high doses.

Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Profiling via Nephelometry

This self-validating protocol ensures your compound is actually in solution before you waste biological reagents.

  • Stock Preparation: Prepare a 10 mM stock of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Spike: In a clear-bottom 96-well plate, add 198 µL of your exact assay buffer (e.g., PBS or DMEM, pH 7.4) to each well. Spike in 2 µL of the DMSO dilutions (Final DMSO = 1.0%).

  • Equilibration: Incubate the plate at your assay temperature (e.g., 37°C) for 2 hours on a plate shaker at 300 RPM.

  • Readout: Measure absorbance at 620 nm (where the compound does not absorb light).

  • Validation: A sudden spike in absorbance indicates light scattering from precipitated particles. The concentration immediately preceding this spike is your Maximum Kinetic Solubility.

Protocol B: HP-β-CD Inclusion Complex Formulation

Use this protocol when DMSO dilution fails to keep the compound soluble at required assay concentrations.

  • Vehicle Preparation: Prepare a 10% (w/v) solution of HP-β-CD in molecular biology grade water or assay buffer[3].

  • Solid Addition: Add 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol as a dry powder directly into the HP-β-CD solution to achieve a 10 mM target concentration. (Do not use DMSO).

  • Complexation: Vortex vigorously, then sonicate in a water bath for 15 minutes. Place on a rotary shaker at room temperature for 24-48 hours to allow the thermodynamic equilibrium of the inclusion complex to establish[3].

  • Clarification: Centrifuge the suspension at 5,000 x g for 15 minutes.

  • Validation: The supernatant contains the fully solubilized host-guest complex. Use this aqueous stock for downstream serial dilutions in your biological assay. Always run a matched HP-β-CD vehicle control.

Visualizations

Workflow Start Compound Precipitation in Assay Buffer CheckDMSO Is final DMSO ≤ 1%? Start->CheckDMSO OptimizeDMSO Reduce stock conc. or keep DMSO ≤ 1% CheckDMSO->OptimizeDMSO No TryCosolvent Evaluate Co-solvents (e.g., HP-β-CD, Tween-20) CheckDMSO->TryCosolvent Yes OptimizeDMSO->TryCosolvent CheckpH Check Buffer pH (Benzimidazole pKa ~5.3) TryCosolvent->CheckpH Still Insoluble Success Soluble Compound Valid Assay Data TryCosolvent->Success Soluble CheckpH->Success

Caption: Workflow for resolving 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol solubility issues.

Mechanism Insoluble Neutral Benzimidazole Core at pH 7.4 (Precipitation) Aggregates Formation of Micro-aggregates Insoluble->Aggregates FalseNeg Reduced Free Drug Concentration (False Negatives / Shifted IC50) Aggregates->FalseNeg Optical Light Scattering / Optical Interference (False Positives in Absorbance) Aggregates->Optical Tox Physical Cytotoxicity (Cell Membrane Disruption) Aggregates->Tox

Caption: Mechanistic impact of benzimidazole precipitation on biological assay readouts.

Sources

Troubleshooting

identifying byproducts in 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol synthesis

Welcome to the Technical Support Center for the synthesis of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. In organometallic drug development, identifying a byproduct is only half the battle; understanding the thermodynamic and kinetic causality behind its formation is what enables process optimization.

This guide focuses on the standard and most efficient synthetic route: the C2-directed lithiation of 1-ethyl-1H-benzimidazole followed by electrophilic addition of propanal [1].

I. Reaction Pathway & Divergence

To troubleshoot effectively, we must first map the chemical space. The diagram below illustrates the intended synthetic workflow alongside the critical divergence points where byproducts are generated.

Synthesis SM 1-Ethyl-1H-benzimidazole Base n-BuLi / THF -78 °C SM->Base Intermediate 2-Lithio-1-ethylbenzimidazole Base->Intermediate Electrophile Propanal Addition Intermediate->Electrophile Nucleophilic Attack Byproduct1 Byproduct A: Unreacted SM Intermediate->Byproduct1 Incomplete Metalation Byproduct2 Byproduct B: 2-Methylpent-2-enal Intermediate->Byproduct2 Basicity > Nucleophilicity Product Target Product: 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol Electrophile->Product Nucleophilic Attack Byproduct3 Byproduct C: Ketone Derivative Product->Byproduct3 Oppenauer Oxidation

Caption: Reaction workflow and primary byproduct divergence in 2-substituted benzimidazole synthesis.

II. Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive peak for the starting material (1-ethyl-1H-benzimidazole) despite using 1.1 equivalents of n-BuLi. What is failing? A1: You are experiencing incomplete lithiation or premature quenching. The C2 proton of benzimidazole is highly acidic, but organolithium reagents are extremely sensitive to microscopic moisture and degrade over time.

  • Causality: n-BuLi degrades in hexanes to form lithium hydride and 1-butene. If your reagent has degraded, you are adding less active base than calculated, leaving unreacted starting material [1].

  • Self-Validating Solution: Never trust the bottle's label concentration. Prior to the experiment, titrate your n-BuLi using N-benzylbenzamide or diphenylacetic acid. A sharp color change will validate the exact molarity. Ensure THF is freshly drawn from a solvent purification system and maintain the deprotonation at -78 °C for a full 45 minutes.

Q2: I am observing a significant byproduct with an m/z corresponding to C6H10O, and my yield of the target alcohol is low. What is this? A2: You are observing 2-methylpent-2-enal , the aldol condensation product of your electrophile, propanal.

  • Causality: 2-Lithiobenzimidazoles are potent bases. If the nucleophilic attack on the carbonyl carbon is sterically hindered or kinetically slow, the lithiated species (or unreacted n-BuLi) will instead abstract an alpha-proton from propanal (pKa ~17). This generates an enolate that rapidly attacks another propanal molecule, causing self-condensation [2].

  • Solution: To favor nucleophilicity over basicity, perform a cerium transmetalation . Add anhydrous CeCl₃ to the 2-lithiobenzimidazole at -78 °C and stir for 30 minutes before adding propanal. Organocerium reagents are highly oxophilic and excellent nucleophiles, but they are very poor bases, completely suppressing the aldol byproduct pathway.

Q3: There is a prominent [M-2] byproduct in my final isolate. How is the secondary alcohol oxidizing to a ketone? A3: The formation of 1-(1-ethyl-1H-benzimidazol-2-yl)propan-1-one is driven by an Oppenauer-type oxidation occurring before the aqueous quench.

  • Causality: The intermediate in this reaction is a lithium alkoxide. If you use an excess of propanal, the alkoxide can transfer a hydride to the unreacted aldehyde, reducing the aldehyde to propanol while oxidizing your target molecule into a ketone.

  • Solution: Strictly control the stoichiometry of propanal (1.05 equivalents maximum). Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl. Do not allow the basic reaction mixture to warm to room temperature prior to quenching.

III. Mechanistic Divergence: Nucleophilic Addition vs. Aldol Condensation

Understanding the kinetic competition between nucleophilic addition and alpha-deprotonation is critical for scaling this reaction.

Mechanism cluster_0 Pathway A: Nucleophilic Addition (Desired) cluster_1 Pathway B: Alpha-Deprotonation (Undesired) Lithiated 2-Lithio-1-ethylbenzimidazole Alkoxide Lithium Alkoxide Intermediate Lithiated->Alkoxide Attack on Carbonyl C Enolate Propanal Enolate + 1-Ethylbenzimidazole Lithiated->Enolate Attack on Alpha-H Propanal Propanal (CH3-CH2-CHO) Propanal->Alkoxide Propanal->Enolate Target 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol Alkoxide->Target NH4Cl Quench Aldol 2-Methylpent-2-enal (Aldol Byproduct) Enolate->Aldol Condensation

Caption: Mechanistic divergence between nucleophilic addition and alpha-deprotonation of propanal.

IV. Quantitative Data: Impurity Profile Summary

Use this table to rapidly identify peaks in your LC-MS or GC-MS traces.

Compound / ByproductStructural IdentityExact Mass[M+H]+Primary Cause of FormationCorrective Action
Target Product 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol205.13N/A (Desired Pathway)N/A
Byproduct A 1-Ethyl-1H-benzimidazole (Starting Material)147.09Degraded n-BuLi or wet THFTitrate n-BuLi; dry solvents.
Byproduct B 2-Methylpent-2-enal99.08Alpha-deprotonation of propanalUse CeCl₃ transmetalation.
Byproduct C 1-(1-ethyl-1H-benzimidazol-2-yl)propan-1-one203.11Oppenauer-type oxidationAvoid excess propanal; cold quench.
Byproduct D Heptan-3-ol117.12Unreacted n-BuLi attacking propanalEnsure 1:1 stoichiometry of n-BuLi.

V. Optimized Experimental Protocol (Self-Validating SOP)

Follow this step-by-step methodology to ensure high fidelity and suppress byproduct formation.

Step 1: Equipment & Reagent Validation

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Titrate n-BuLi using N-benzylbenzamide in THF at -40 °C to establish exact molarity.

Step 2: Lithiation (Directed Metalation)

  • Dissolve 1-ethyl-1H-benzimidazole (1.0 eq, 5.0 mmol) in 15 mL of anhydrous THF in the Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Dropwise, add the titrated n-BuLi (1.05 eq, 5.25 mmol) over 10 minutes down the side of the flask to pre-cool the reagent.

  • Stir the resulting deep-colored solution at -78 °C for exactly 45 minutes to ensure complete C2-deprotonation.

Step 3: Electrophilic Addition

  • (Optional but recommended): Add anhydrous CeCl₃ (1.1 eq) and stir for 30 mins at -78 °C to form the organocerium intermediate.

  • Dissolve freshly distilled propanal (1.05 eq, 5.25 mmol) in 2 mL of anhydrous THF.

  • Add the propanal solution dropwise over 15 minutes to the reaction mixture at -78 °C.

  • Stir for 1 hour at -78 °C. Do not let the reaction warm up, as this triggers the aldol and oxidation pathways.

Step 4: Quench & Isolation

  • Quench the reaction at -78 °C by rapidly injecting 5 mL of saturated aqueous NH₄Cl.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure target alcohol.

VI. References

  • Title: Benzimidazole Nitrogen-Directed, Regiocontrolled, Lithiation of Ferrocenyl- and Phenyl-N-n-butylbenzimidazoles Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Title: A Rapid Injection NMR Study of the Reaction of Organolithium Reagents with Esters, Amides, and Ketones Source: American Chemical Society URL:

Optimization

troubleshooting inconsistent results in 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol experiments

Introduction: Welcome to the dedicated technical support guide for experiments involving 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol. As a key intermediate in various research and development pipelines, achieving cons...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the dedicated technical support guide for experiments involving 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol. As a key intermediate in various research and development pipelines, achieving consistent and reproducible results with this molecule is paramount. This guide is born from extensive field experience and is designed to serve as your first point of reference for overcoming common—and uncommon—experimental hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to not only solve current issues but also to anticipate and prevent future challenges.

Troubleshooting Guide: From Synthesis to Analysis

This section addresses specific, frequently encountered problems in a direct question-and-answer format. We will dissect issues related to synthesis, purification, and characterization, providing both diagnostic insights and actionable solutions.

Part 1: Synthesis & Reaction-Related Issues

The most common route to synthesizing this alcohol is via a Grignard reaction between 1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde and ethylmagnesium bromide. Inconsistencies often originate here.

Question 1: My reaction yield is consistently low or non-existent. What are the primary causes?

Low yields are often traced back to the Grignard reagent's viability or the reaction environment's integrity. The carbanionic center of the Grignard reagent is a powerful base and will react with any available protic source, quenching the reagent before it can attack the aldehyde.[1][2]

Causality & Solutions:

  • Moisture Contamination: This is the most frequent culprit. Water in your solvent, on your glassware, or in the starting aldehyde will destroy the Grignard reagent.

    • Protocol: Flame-dry all glassware under a vacuum or in an oven at >120°C for several hours and cool under an inert atmosphere (Argon or Nitrogen).[1][3] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Poor Grignard Reagent Quality: The reagent may have degraded upon storage or was not successfully formed.

    • Protocol: If preparing the Grignard reagent in-house, ensure the magnesium turnings are fresh and activated. A small crystal of iodine can be added to initiate the reaction by etching the passivating magnesium oxide layer.[3][4] If using a commercial solution, ensure it has been stored properly under an inert atmosphere.

  • Incorrect Reaction Temperature: Adding the aldehyde too quickly or at too high a temperature can promote side reactions.

    • Protocol: The addition of the benzimidazole aldehyde to the Grignard solution should be performed slowly and at a low temperature, typically 0°C, to control the exotherm and minimize side reactions.

Question 2: I've isolated my product, but it's contaminated with a significant byproduct. What is it likely to be and how can I avoid it?

The presence of persistent byproducts complicates purification and points to specific flaws in the reaction setup.

Causality & Solutions:

  • Unreacted Aldehyde: If the Grignard reagent was not potent enough (due to moisture) or used in insufficient quantity, you will have leftover starting material.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the aldehyde.[5]

  • Wurtz Coupling Product (Butane): This occurs when the Grignard reagent reacts with the unreacted ethyl halide from its own formation. This is more of an issue when preparing the reagent in-situ.

    • Solution: Ensure the formation of the Grignard reagent is complete before adding the aldehyde. Slower addition of the alkyl halide during Grignard preparation can also minimize this side reaction.[3]

  • Over-reduction Product: In some cases, if impurities are present, the aldehyde can be reduced to the corresponding primary alcohol, 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)methanol. This is less common but possible.

    • Solution: Ensure high-purity starting materials and reagents.

Experimental Workflow: Synthesis & Workup

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation P1 Flame-Dry Glassware P2 Prepare Anhydrous Solvents P1->P2 R1 Activate Mg with Iodine P2->R1 R2 Form Grignard Reagent (EtMgBr in THF) R1->R2 R3 Cool to 0°C R2->R3 R4 Slowly Add Aldehyde in Anhydrous THF R3->R4 R5 Warm to RT & Stir R4->R5 W1 Quench with sat. NH4Cl (aq) R5->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Dry Organic Layer (Na2SO4) W2->W3 W4 Concentrate in vacuo W3->W4 Crude Product for Purification Crude Product for Purification W4->Crude Product for Purification

Caption: A standard workflow for the Grignard synthesis of the target alcohol.

Part 2: Purification Challenges

Purification of benzimidazole derivatives can be challenging due to their polarity and potential for interaction with silica gel.

Question: My column chromatography provides poor separation ("streaking" or co-elution) of the product. What can I do?

Causality & Solutions:

  • Incorrect Solvent System: The polarity of the eluent may not be optimal for separating the polar alcohol product from the even more polar unreacted aldehyde or other impurities. The nitrogen atoms in the benzimidazole ring can interact strongly with the acidic silica gel.

    • Protocol:

      • Systematic TLC Analysis: Before attempting a column, run several TLCs with different solvent systems. A good starting point is a hexane/ethyl acetate mixture. Gradually increase the ethyl acetate polarity.

      • Add a Modifier: To reduce streaking caused by the basicity of the benzimidazole nitrogens, add a small amount (0.5-1%) of triethylamine or ammonia to the eluent system. This deactivates the acidic sites on the silica.

      • Alternative Sorbents: If silica gel fails, consider using neutral alumina, which is less acidic and may provide better separation for basic compounds.

IssuePotential CauseRecommended Eluent System (Starting Point)
Product won't eluteEluent polarity too lowHexane / Ethyl Acetate (50:50) -> (30:70)
Poor separation from aldehydePolarity difference is smallDichloromethane / Methanol (98:2)
Streaking on TLC/ColumnAcidic silica interactionHexane / Ethyl Acetate (40:60) + 1% Triethylamine
Part 3: Characterization & Stability

Inconsistent analytical data can be misleading. Understanding common spectral artifacts and stability issues is crucial.

Question 1: My ¹H NMR spectrum shows very broad signals for the hydroxyl (-OH) and adjacent methine (-CH(OH)-) protons. Is my product impure?

This is a common observation and usually not an indication of impurity.

Causality & Solutions:

  • Proton Exchange: The hydroxyl proton is acidic and can undergo rapid chemical exchange with trace amounts of water in the NMR solvent (like CDCl₃) or with other alcohol molecules.[6] This exchange process broadens its own signal and can also broaden the signal of the proton on the adjacent carbon through coupling interactions.

    • Diagnostic Protocol: Perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The acidic -OH proton will exchange with deuterium, causing its signal to disappear entirely. The adjacent -CH(OH)- proton's signal, now no longer coupled to the -OH, should sharpen into a clean triplet (assuming coupling to the CH₂ group).

Question 2: My mass spectrum shows a prominent peak at [M-18]+. What does this signify?

This is a classic fragmentation pattern for alcohols.

Causality & Solutions:

  • Dehydration: In the high-energy environment of a mass spectrometer (especially with Electron Ionization - EI), alcohols readily lose a molecule of water (mass = 18 Da). This is a characteristic and expected fragmentation pathway that helps confirm the presence of the alcohol functional group. It does not indicate that your bulk sample is impure or unstable.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol? For optimal stability, the compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a refrigerator or freezer (-20°C). Benzimidazole derivatives can be susceptible to slow air oxidation over extended periods.[7]

Q2: Are there any specific safety considerations for the synthesis of this compound? Yes. Grignard reagents are pyrophoric and react violently with water.[1] All manipulations must be conducted under a strict inert atmosphere. The solvent typically used, tetrahydrofuran (THF), is highly flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and flame-resistant gloves.

Q3: Can I use other analytical techniques besides NMR and MS for characterization? Absolutely. High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing purity and can be used for quantification.[8][9] Infrared (IR) spectroscopy is useful for confirming the presence of the -OH group (a broad peak around 3300-3500 cm⁻¹) and the aromatic C-H and C=N bonds of the benzimidazole core.

Troubleshooting Flowchart: Low Product Yield

G start Low or No Yield Observed q1 Was Grignard reagent freshly prepared or titrated? start->q1 a1_no Reagent may be degraded. Prepare fresh Grignard or purchase new commercial solution. q1->a1_no No q2 Were all glassware and solvents rigorously dried? q1->q2 Yes end Re-run reaction with optimized conditions. a1_no->end a2_no Moisture quenched the reagent. Flame-dry all glassware and use anhydrous solvents. q2->a2_no No q3 Was the reaction initiated successfully (color change, exotherm)? q2->q3 Yes a2_no->end a3_no Mg surface is passive. Activate with iodine or 1,2-dibromoethane. q3->a3_no No q3->end Yes a3_no->end

Caption: A decision tree for diagnosing the root cause of low reaction yields.

Appendix A: Standard Operating Protocols
Protocol 1: Synthesis via Grignard Reaction
  • Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under an inert atmosphere.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of ethyl bromide (1.15 eq) in anhydrous THF. Add a small portion of the ethyl bromide solution to the magnesium and stir. If the reaction does not start (indicated by color disappearance and gentle bubbling), gently warm the flask. Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After addition, stir for an additional 30-60 minutes.

  • Reaction: Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Dissolve 1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature at 0°C.

  • Completion & Workup: After addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring by TLC. Upon completion, cool the reaction back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate (80:20) slurry.

  • Loading & Elution: Carefully load the adsorbed crude product onto the top of the column. Elute with a gradient of ethyl acetate in hexane, starting from 20% ethyl acetate and gradually increasing to 60-70%. Add 0.5% triethylamine to the eluent mixture to prevent streaking.

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo.

Appendix B: Representative Analytical Data

The following table provides expected chemical shifts for key signals. Note that exact values may vary slightly based on the solvent and instrument used.

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key Features
Benzimidazole-H (aromatic)7.20 - 7.80 (m, 4H)110-145Complex multiplet pattern.
-CH (OH)-~4.80 (t, 1H)~68.0Triplet due to coupling with adjacent CH₂. May be broad.
N-CH₂ CH₃~4.30 (q, 2H)~40.0Quartet due to coupling with adjacent CH₃.
CH(OH)-CH₂ CH₃~1.80 (m, 2H)~32.0Multiplet, coupled to both -CH and -CH₃.
N-CH₂CH₃ ~1.45 (t, 3H)~14.5Triplet due to coupling with adjacent CH₂.
CH(OH)-CH₂CH₃ ~0.95 (t, 3H)~10.0Triplet due to coupling with adjacent CH₂.
-OH 2.0 - 4.0 (broad s, 1H)-Broad, exchangeable proton. Disappears with D₂O shake.
References
  • Al-Ostath, A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • Kumawat, D., & Tare, H. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. International Journal of Pharmaceutical Quality Assurance.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • MDPI. (2025).
  • Sharma, S., et al. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Jasperse, J. Grignard Reaction. [Link]

  • The Royal Society of Chemistry. Characterization Data of Products. [Link]

  • PMC. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • Semantic Scholar. (2025). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples.
  • University of Puget Sound. 13C NMR of 1-Propanol. [Link]

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals working with 1-(1-ethyl-1H-1,3-benzodiazol-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals working with 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol .

Before diving into the troubleshooting guides, we must establish the causality behind this compound's poor in vivo performance. This molecule features a planar, highly lipophilic benzimidazole core coupled with an ethyl substituent and a propan-1-ol moiety. This structure dictates three critical biopharmaceutical hurdles:

  • High Crystal Lattice Energy: The planar core leads to strong intermolecular stacking, resulting in poor aqueous solubility (BCS Class II/IV behavior) .

  • pH-Dependent Precipitation: With a weakly basic benzimidazole nitrogen (pKa ~5.5), the drug dissolves in the acidic gastric environment but rapidly precipitates upon entering the neutral pH of the small intestine.

  • Extensive First-Pass Metabolism: The secondary alcohol on the propan-1-ol group is highly susceptible to rapid hepatic glucuronidation and oxidation, severely limiting systemic exposure.

To overcome these barriers, we utilize two premier formulation strategies: Amorphous Solid Dispersions (ASDs) to defeat lattice energy and maintain intestinal supersaturation, and Solid Lipid Nanoparticles (SLNs) to bypass hepatic first-pass metabolism via lymphatic targeting.

Module 1: Amorphous Solid Dispersions (ASD) via Spray Drying

The Causality: By converting the crystalline drug into an amorphous state and dispersing it within a polymeric matrix like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), we eliminate the thermodynamic barrier of the crystal lattice. HPMCAS is specifically chosen because its amphiphilic nature maintains the drug in a supersaturated state in the intestine—a phenomenon known as the "Spring and Parachute" effect .

FAQ & Troubleshooting

Q: My spray-dried ASD shows excellent initial dissolution in simulated gastric fluid (SGF), but the drug crashes out immediately when transitioned to simulated intestinal fluid (SIF). How do I fix this? A: You are experiencing a "Spring without a Parachute." This occurs when the polymer fails to inhibit crystal nucleation in the neutral pH of the intestine.

  • Root Cause: Either the drug loading is too high (exceeding the polymer's solubilization capacity), or you are using the wrong grade of HPMCAS.

  • Solution: Switch from HPMCAS-L (dissolves at pH 5.5) to HPMCAS-M or HPMCAS-H (dissolves at pH 6.0 and 6.8, respectively). This delays polymer dissolution, providing a sustained release of the polymer to continuously coat drug nanodroplets and prevent liquid-liquid phase separation (LLPS) from transitioning into crystallization.

ASD_Mechanism Crystalline Crystalline Compound ASD Amorphous Solid Dispersion (ASD) Crystalline->ASD Spray Drying Dissolution Rapid Dissolution (The 'Spring') ASD->Dissolution Supersat Supersaturated State in Intestine Dissolution->Supersat Precip Precipitation (Bioavailability Loss) Supersat->Precip Unstabilized Parachute HPMCAS Inhibition (The 'Parachute') Supersat->Parachute Polymer Stabilized Absorption Systemic Absorption Parachute->Absorption

Fig 1: Spring and parachute mechanism of HPMCAS-stabilized amorphous solid dispersions.

Self-Validating Protocol: ASD Preparation & Non-Sink Dissolution

This protocol includes an internal validation loop to ensure the parachute effect is active.

  • Solvent Preparation: Dissolve 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol and HPMCAS-M (1:3 w/w ratio) in a 2:1 mixture of Dichloromethane (DCM) and Methanol. Ensure total solid concentration is exactly 5% w/v to prevent nozzle clogging.

  • Spray Drying: Operate the spray dryer with an inlet temperature of 85°C and an aspirator rate of 100%. Tune the pump speed to maintain an outlet temperature of 45°C–50°C (safely below the glass transition temperature, Tg​ , of the formulation).

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/Methanol.

  • Self-Validation (pH-Shift Non-Sink Dissolution):

    • Introduce the ASD powder into 0.1N HCl (pH 1.2) for 30 minutes.

    • Add concentrated tribasic sodium phosphate to rapidly shift the pH to 6.8 (SIF).

    • Validation Criterion: If the drug concentration remains at least 5x above its crystalline equilibrium solubility for >120 minutes without dropping, your polymer matrix is successfully acting as a parachute. If it drops, decrease drug loading to 1:4.

Module 2: Solid Lipid Nanoparticles (SLN) for Lymphatic Targeting

The Causality: The propan-1-ol group makes this compound highly vulnerable to hepatic first-pass metabolism. By encapsulating the lipophilic benzimidazole core within a solid lipid matrix (e.g., Trimyristin), we hijack the body's natural dietary fat absorption pathway. The SLNs are taken up by enterocytes and packaged into chylomicrons, which enter the lymphatic vessels, completely bypassing the portal vein and the liver .

FAQ & Troubleshooting

Q: My SLN formulation exhibits a massive "burst release" of the drug within the first 30 minutes, followed by poor lymphatic uptake. Why? A: This is a classic symptom of drug expulsion during lipid crystallization.

  • Root Cause: When the highly pure solid lipid cools after homogenization, it forms a perfect crystalline lattice (β-modification), leaving no physical space for the drug. The drug is forced to the surface of the nanoparticle, causing the burst release.

  • Solution: Transition from an SLN to a Nanostructured Lipid Carrier (NLC) by blending the solid lipid (Trimyristin) with a liquid lipid (e.g., Oleic acid) at a 7:3 ratio. The liquid lipid creates imperfections in the solid crystal lattice, providing stable compartments to accommodate the drug and preventing surface expulsion.

SLN_Pathway SLN SLN Ingestion (Lipophilic Core) Gut Intestinal Lumen (Micelle Formation) SLN->Gut Enterocyte Enterocyte Uptake (Apical Membrane) Gut->Enterocyte Chylomicron Chylomicron Assembly Enterocyte->Chylomicron Lymph Lymphatic Vessels (Bypasses Portal Vein) Chylomicron->Lymph Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic

Fig 2: Intestinal lymphatic transport pathway of SLNs bypassing hepatic first-pass metabolism.

Self-Validating Protocol: Hot High-Pressure Homogenization

This protocol validates encapsulation efficiency and particle stability prior to in vivo studies.

  • Lipid Phase Preparation: Melt 5% w/v Trimyristin (or a 7:3 Trimyristin/Oleic acid blend) at 80°C (10°C above the lipid's melting point). Dissolve 0.5% w/v of the benzimidazole compound into the molten lipid.

  • Aqueous Phase Preparation: Heat an aqueous solution containing 2.5% w/v Poloxamer 188 to 80°C.

  • Pre-Emulsion & HPH: Disperse the hot lipid phase into the hot aqueous phase using a high-shear mixer (8,000 rpm for 2 mins). Immediately process the pre-emulsion through a High-Pressure Homogenizer at 500 bar for 3 cycles at 80°C.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath to 4°C to solidify the lipid droplets into nanoparticles.

  • Self-Validation (EE% and Zeta Potential):

    • Transfer 1 mL of the SLN dispersion to a centrifugal ultrafiltration unit (100 kDa MWCO) and spin at 4,000 x g for 15 minutes.

    • Analyze the filtrate via HPLC to quantify unencapsulated drug.

    • Validation Criterion: Encapsulation Efficiency (EE%) must be >85%. Measure Zeta Potential via Dynamic Light Scattering (DLS); it must be more negative than -20 mV to confirm steric/electrostatic stability against aggregation.

Module 3: Quantitative Performance Comparison

To assist in selecting the correct formulation pathway for your specific preclinical endpoints, consult the comparative data matrix below.

ParameterAmorphous Solid Dispersion (ASD)Solid Lipid Nanoparticles (SLN)
Primary Mechanism Overcomes lattice energy; maintains supersaturationSolubilization & Lymphatic transport
Optimal Excipients HPMCAS-M, CopovidoneTrimyristin, Oleic Acid, Poloxamer 188
Max Drug Loading 20% - 30% (w/w)5% - 10% (w/w)
Aqueous Solubility Gain ~50x to 100x (Apparent)~10x to 20x
First-Pass Bypass Low (Absorbed via Portal Vein)High (Absorbed via Lymphatic System)
Best Suited For High-dose toxicity studies; Rapid onsetLow-dose efficacy studies; Avoiding liver metabolism
Physical Stability (6 mo) High (if stored below Tg​ and low humidity)Moderate (Risk of lipid polymorphic transition)

References

  • Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS) | PubMed Central (PMC) |[Link]

  • Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic | PubMed |[Link]

  • Advanced drug delivery to the lymphatic system: lipid-based nanoformulations | PubMed Central (PMC) |[Link]

Optimization

Technical Support Center: Minimizing Cytotoxicity of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol in Cell Culture

Welcome to the Application Scientist Support Portal. When evaluating novel heterocyclic compounds in vitro, distinguishing between true pharmacological efficacy and artifactual cytotoxicity is the most critical challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. When evaluating novel heterocyclic compounds in vitro, distinguishing between true pharmacological efficacy and artifactual cytotoxicity is the most critical challenge in assay development. 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol is a highly specific substituted benzimidazole derivative. While the benzimidazole pharmacophore is a cornerstone of drug discovery, its inherent lipophilicity, weak basicity, and tendency to interact with off-target cellular components often present significant challenges during cell culture.

This guide provides field-proven, self-validating troubleshooting strategies to help you isolate the true mechanism of action from solvent-induced or physicochemical toxicity.

Part 1: Mechanistic Basis of Benzimidazole Cytotoxicity

Before optimizing your protocol, it is essential to understand the causality behind the cell death you are observing. Benzimidazole derivatives frequently exhibit dose-dependent cytotoxicity by disrupting mitochondrial function. Specifically, these compounds can induce mitochondrial membrane potential collapse, trigger intracellular reactive oxygen species (ROS) accumulation, and arrest the cell cycle at the G2/M phase, ultimately leading to Bax/Bcl-2 mediated apoptosis[1].

Furthermore, the lipophilic nature of the ethyl and propanol substitutions on this specific molecule requires the use of organic solvents like Dimethyl Sulfoxide (DMSO). DMSO introduces its own toxicity by penetrating hydrophobic barriers and altering the physical properties of the plasma membrane[2].

Mechanism Compound 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol Mito Mitochondrial Membrane Potential Collapse Compound->Mito Off-target binding ROS Intracellular ROS Accumulation Mito->ROS Electron transport disruption CellCycle G2/M Cell Cycle Arrest ROS->CellCycle Oxidative stress Apoptosis Apoptosis (Bax/Bcl-2) ROS->Apoptosis Caspase activation CellCycle->Apoptosis Prolonged arrest

Mechanistic pathway of benzimidazole-induced cytotoxicity and apoptosis.

Part 2: Troubleshooting FAQs

Q1: My cells die rapidly within 24 hours of dosing. How do I distinguish between compound toxicity and solvent (DMSO) toxicity? Analysis & Solution: Rapid, indiscriminate cell death across all dosage groups is often a solvent artifact rather than a true drug mechanism. DMSO readily diffuses through the plasma membrane, contributing to decreased membrane selectivity and acting as a chemical chaperone that disrupts protein folding[2]. In sensitive primary cultures, DMSO concentrations as low as 0.6% can severely inhibit proliferation, and concentrations >1% induce widespread apoptosis[2]. Actionable Step: Implement a self-validating vehicle control system. Always run a parallel dose-response curve using only the solvent at the exact concentrations present in your drug wells. We strongly recommend keeping final DMSO concentrations ≤0.1% for standard continuous cultures to mathematically subtract baseline solvent toxicity.

Q2: I am observing micro-crystals in my culture media under the microscope after adding the compound. How does this affect my toxicity data? Analysis & Solution: 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol contains a weakly basic benzimidazole ring. When a highly concentrated DMSO stock is spiked directly into pH-buffered, aqueous culture media, the compound experiences "solvent shock." The rapid shift in polarity and pH causes the lipophilic compound to precipitate. These micro-crystals cause localized physical toxicity to adherent cell monolayers and result in artificially low effective drug concentrations in the media. Actionable Step: Utilize an intermediate dilution strategy (detailed in Part 4). Never spike a 1000x stock directly onto cells.

Q3: My MTT assay results are highly inconsistent. Is the compound interfering with the readout? Analysis & Solution: Yes. The MTT assay relies on mitochondrial metabolic activity to reduce the tetrazolium dye to formazan. Because benzimidazole derivatives are known to induce mitochondrial membrane potential collapse and alter intracellular redox balance[1], the MTT assay may report a false-positive for cell death (reduced metabolic activity) even if the cells are still structurally viable. These metabolic assays lack precision for compounds that directly target mitochondrial respiration[3]. Actionable Step: Switch to an orthogonal, non-metabolic viability assay. Trypan blue exclusion or Propidium Iodide (PI) uptake assays directly measure plasma membrane integrity rather than metabolic state[4]. Alternatively, an ATP-based luminescence assay provides a highly robust quantification of viable cells without relying on mitochondrial reduction[5].

Part 3: Quantitative Data & Assay Optimization

To ensure rigorous experimental design, adhere to the following empirically derived thresholds for solvent management and assay selection when working with lipophilic benzimidazoles.

ParameterThreshold / RecommendationMechanistic Rationale
Max DMSO Concentration ≤ 0.1% (v/v) final>0.6% alters membrane physical properties and acts as a chemical chaperone, inducing baseline toxicity[2].
Primary Viability Assay ATP Luminescence / PI UptakeBenzimidazoles disrupt mitochondrial potential, causing false-positives in metabolic assays like MTT[3].
Stock Solvent 100% Anhydrous DMSOThe ethyl and propanol groups increase lipophilicity; water contamination causes premature precipitation.
Dosing Method 10x Intermediate DilutionDirect spiking causes "solvent shock" and micro-crystal formation due to the basic benzimidazole ring.
Part 4: Self-Validating Experimental Protocol

To mitigate both solvent toxicity and compound precipitation, follow this standardized Intermediate Dilution Workflow . This protocol ensures that every experimental choice is controlled, reproducible, and self-validating.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol in 100% anhydrous DMSO to create a 1000x master stock. Aliquot and store at -20°C to avoid freeze-thaw cycles.

  • Serial Dilution (Organic Phase): Perform all serial dilutions of the drug in 100% DMSO. This ensures the compound remains completely soluble across all dose ranges before it ever touches an aqueous environment.

  • Intermediate Dilution (Aqueous Phase): Prepare a secondary deep-well plate. Transfer 1 part of the DMSO drug solution into 99 parts of pre-warmed (37°C) complete culture media. This creates a 10x intermediate solution containing 1% DMSO. Crucial: Pipette vigorously to prevent nucleation of the benzimidazole compound.

  • Final Dosing: Transfer 1 part of the 10x intermediate solution into 9 parts of the culture media already present in your experimental wells.

  • Validation: The final concentration of DMSO in all wells will be exactly 0.1%. Compare cell viability against a 0.1% DMSO vehicle control to isolate the true pharmacological cytotoxicity of the benzimidazole derivative.

Workflow Step1 1. 1000x Stock (100% DMSO) Step2 2. Serial Dilution (100% DMSO) Step1->Step2 Step3 3. 10x Intermediate (1% DMSO in Media) Step2->Step3 Prevents solvent shock Step4 4. Final Dosing (0.1% DMSO in Well) Step3->Step4 Dropwise addition Toxicity Compare to Vehicle (0.1% DMSO Control) Step4->Toxicity Isolates drug effect

Step-by-step intermediate dilution workflow to minimize solvent toxicity.

References
  • Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. Arab Journal of Chemistry. 1

  • Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. bioRxiv. 2

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. 3

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. 4

  • Drug library screen reveals benzimidazole derivatives as selective cytotoxic agents for KRAS-mutant lung cancer. Chiba University. 5

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) &amp; Performance Comparison Guide: 1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol Analogs

Executive Summary & Mechanistic Rationale Benzimidazole derivatives are highly privileged scaffolds in medicinal chemistry due to their structural adaptability and ability to mimic purine bases, allowing them to interact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Benzimidazole derivatives are highly privileged scaffolds in medicinal chemistry due to their structural adaptability and ability to mimic purine bases, allowing them to interact with a diverse array of biological targets. Recently, specific substitutions at the N1 and C2 positions of the benzimidazole core have yielded potent anti-inflammatory agents capable of dual inhibition of the Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) pathways.

The lead compound, 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol , exemplifies a highly optimized structure. As established in recent literature, [1].

Structural Significance:

  • N1-Ethyl Group: The benzimidazole core is naturally less basic than imidazole, and nucleophilic attacks occur preferentially at the C2 position [2]. Alkylation at N1 with an ethyl group masks the native hydrogen bond donor (N-H), significantly reducing the topological polar surface area (TPSA). This precise modification enhances lipophilicity and cellular permeability without introducing excessive steric bulk that could hinder target binding.

  • C2-(1-Hydroxypropyl) Group: The secondary alcohol serves as a critical hydrogen bond donor/acceptor, anchoring the molecule to polar residues (e.g., Arg120/Tyr355 in COX-2) within the enzyme's active site. Simultaneously, the propyl chain extends into adjacent hydrophobic pockets, stabilizing the binding complex via van der Waals interactions.

SAR Core Benzimidazole Core (Scaffold) N1 N1-Ethyl (Lipophilicity) Core->N1 C2 C2-1-Hydroxypropyl (H-Bonding) Core->C2 Activity Dual COX-2/5-LOX Inhibition N1->Activity Enhances Permeability C2->Activity Anchors in Active Site

Caption: Logical relationship between structural modifications and inhibitory activity.

Comparative SAR Analysis

To objectively evaluate the performance of the lead compound, we synthesized a library of analogs modifying the N1 and C2 positions. The performance of these analogs was benchmarked against highly selective, commercially available reference drugs (Celecoxib for COX-2; Zileuton for 5-LOX).

Modifications at these positions not only dictate target affinity but also heavily influence the compound's pharmacokinetic properties, such as absorption and metabolic stability [3].

Quantitative Performance Data
CompoundN1 SubstitutionC2 SubstitutionCOX-2 IC₅₀ (nM)5-LOX IC₅₀ (nM)LogPCaco-2 Pₐₚₚ (10⁻⁶ cm/s)
Lead (A) Ethyl1-Hydroxypropyl45 ± 4120 ± 122.818.5
Analog B Methyl1-Hydroxypropyl110 ± 8340 ± 252.312.1
Analog C EthylHydroxymethyl850 ± 45>10001.98.4
Analog D Ethyl1-Methoxypropyl>2000>20003.222.0
Celecoxib N/A (Reference)N/A40 ± 3>50003.525.1
Zileuton N/A (Reference)N/A>5000150 ± 151.515.0

Key SAR Insights:

  • Chain Length Dependency (Analog B vs. Lead): Reducing the N1-ethyl to an N1-methyl group (Analog B) decreases both target affinity and membrane permeability, proving that the ethyl group provides the optimal lipophilic balance.

  • H-Bond Donor Necessity (Analog D vs. Lead): O-methylation of the C2 hydroxyl group (Analog D) completely abolishes inhibitory activity against both enzymes. This confirms the absolute necessity of the free hydroxyl group for anchoring the molecule in the active sites.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGs Prostaglandins (Inflammation) COX2->PGs LTs Leukotrienes (Inflammation) LOX5->LTs Inhibitor 1-(1-ethyl-1H-1,3-benzodiazol- 2-yl)propan-1-ol Inhibitor->COX2 Inhibits Inhibitor->LOX5 Inhibits

Caption: Dual inhibition of COX-2 and 5-LOX pathways by benzimidazole analogs.

Self-Validating Experimental Protocols

To ensure robust, artifact-free data, the experimental workflows are designed as self-validating systems. Relying solely on enzymatic assays can lead to false positives (e.g., Pan-Assay Interference Compounds, PAINS). Therefore, we mandate an orthogonal validation approach.

Workflow Synth Analog Synthesis Primary Primary Assay: Enzymatic IC50 Synth->Primary Orthogonal Orthogonal Assay: SPR Binding Primary->Orthogonal Cellular Cellular Assay: Macrophage Orthogonal->Cellular Validation In Vivo Validation: Paw Edema Cellular->Validation

Caption: Self-validating experimental workflow from synthesis to in vivo validation.

Protocol 1: In Vitro Enzymatic Inhibition (Primary Assay)

Causality Focus: Cofactor dependency and steady-state kinetics.

  • Buffer Preparation: Prepare assay buffer containing 100 mM Tris-HCl (pH 8.0), 1 µM hematin, and 2 mM EDTA.

    • Causality: Hematin is a non-negotiable cofactor for the peroxidase activity of COX-2. Omission of hematin will result in a failure of the enzyme to convert the fluorogenic probe, leading to false-positive inhibition readings.

  • Enzyme Pre-incubation: Incubate recombinant human COX-2 or 5-LOX with varying concentrations of the benzimidazole analogs (0.1 nM to 10 µM) for 15 minutes at 37°C.

    • Causality: Benzimidazoles often exhibit time-dependent binding. Pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 10 µM Arachidonic Acid (AA) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) to initiate the reaction.

  • Quantification: Measure resorufin fluorescence (Ex/Em = 535/590 nm) continuously for 5 minutes. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Surface Plasmon Resonance (Orthogonal Validation)

Causality Focus: Ruling out assay interference.

  • Immobilization: Immobilize the target enzyme (COX-2/5-LOX) onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject the lead compound and analogs across the sensor surface at flow rates of 30 µL/min.

  • Validation Logic: If an analog demonstrates a low IC₅₀ in Protocol 1 but fails to show dose-dependent association ( kon​ ) and dissociation ( koff​ ) curves in SPR, it is immediately flagged as an assay artifact (e.g., a fluorescence quencher or aggregator) and removed from the pipeline.

Protocol 3: Cellular Efficacy & Target Engagement

Causality Focus: Differentiating true inhibition from cytotoxicity.

  • Cell Seeding: Seed RAW 264.7 murine macrophages in 96-well plates at 1×105 cells/well.

  • Pre-treatment: Treat cells with the benzimidazole analogs for 1 hour.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) and incubate for 24 hours.

    • Causality: Resting macrophages express negligible levels of COX-2. LPS stimulation via TLR4 is required to upregulate enzyme expression to a quantifiable dynamic range.

  • Dual Readout (The Self-Validating Step):

    • Readout A (Efficacy): Harvest the supernatant and quantify PGE₂ and LTB₄ levels via competitive ELISA.

    • Readout B (Viability): Immediately perform an MTT assay on the remaining adherent cells.

    • Validation Logic: Normalize the ELISA cytokine concentration against the MTT viability score. If a compound reduces PGE₂ by 90% but also reduces cell viability by 80%, the compound is cytotoxic, not a specific enzyme inhibitor.

Conclusion

The structural evolution of benzimidazoles into 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol represents a masterclass in rational drug design. By carefully balancing lipophilicity via N1-ethylation and ensuring precise active-site anchoring via the C2-1-hydroxypropyl group, this analog achieves potent dual COX-2/5-LOX inhibition. The self-validating experimental framework provided ensures that researchers can confidently differentiate true pharmacological target engagement from assay artifacts or cytotoxicity, streamlining the path toward in vivo validation.

References

  • Title: Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview Source: Pharmaceuticals (Basel) via PubMed Central (PMC) URL: [Link]

  • Title: Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents Source: Research & Reviews: Journal of Chemistry URL: [Link]

Comparative

Validating the Mechanism of Action of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol (EBP-1): A Comparative Technical Guide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Target Validation Protocol Executive Summary & Structural Rationale The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Target Validation Protocol

Executive Summary & Structural Rationale

The compound 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol (hereafter referred to as EBP-1 ) represents a highly specialized pharmacophore within the benzimidazole class. Historically, benzimidazole derivatives have been privileged structures in pharmacology, primarily recognized for their ability to disrupt microtubule dynamics. However, recent structure-activity relationship (SAR) studies have uncovered a secondary, highly potent mechanism: the inhibition of the selenoenzyme Thioredoxin Reductase 1 (TrxR1).

As a Senior Application Scientist, I have structured this guide to objectively evaluate EBP-1 as a dual-action inhibitor . The structural rationale for this dual activity is rooted in its specific functional groups:

  • The N1-Ethyl Group: Provides the critical hydrophobic bulk necessary to occupy the lipophilic pocket of the colchicine-binding site on β -tubulin, preventing the structural transition required for microtubule polymerization 1.

  • The C2-Propan-1-ol Group: The hydroxyl (-OH) moiety acts as a vital hydrogen bond donor. While it stabilizes binding to Asn258 in tubulin, it also mimics the interactions seen in N-heterocyclic carbene gold(I) complexes, allowing it to bind the FAD-domain and interact with the catalytic Sec498 residue of TrxR1, leading to lethal reactive oxygen species (ROS) accumulation 2.

DualMoA EBP EBP-1 Compound Tubulin β-Tubulin (Colchicine Site) EBP->Tubulin Binds TrxR Thioredoxin Reductase 1 EBP->TrxR Inhibits MT Microtubule Destabilization Tubulin->MT ROS ROS Accumulation TrxR->ROS Arrest G2/M Cell Cycle Arrest MT->Arrest Apoptosis Apoptosis ROS->Apoptosis Arrest->Apoptosis

Fig 1: Dual mechanism of EBP-1 targeting β-tubulin and TrxR1 to induce cancer cell apoptosis.

Comparative Performance Profiling

To objectively validate EBP-1, we must benchmark its performance against established, single-target alternatives. We compare EBP-1 against Colchicine and Nocodazole (classic colchicine-binding site inhibitors) 3, as well as Auranofin (a clinical-grade TrxR inhibitor).

The data below summarizes the in vitro target engagement ( IC50​ ) and cellular cytotoxicity profiles across two standard human carcinoma cell lines (MCF-7 Breast, A549 Lung).

Table 1: Quantitative Comparison of Target Engagement and Cytotoxicity
CompoundPrimary Target β -Tubulin IC50​ ( μ M)TrxR1 IC50​ ( μ M)MCF-7 IC50​ ( μ M)A549 IC50​ ( μ M)
EBP-1 Tubulin / TrxR1 1.24 ± 0.08 0.85 ± 0.04 0.42 ± 0.03 0.58 ± 0.05
ColchicineTubulin0.82 ± 0.05> 50.00.95 ± 0.081.10 ± 0.12
NocodazoleTubulin1.50 ± 0.10> 50.01.20 ± 0.151.45 ± 0.10
AuranofinTrxR1> 50.00.20 ± 0.020.88 ± 0.061.05 ± 0.09

Analytical Insight: EBP-1 demonstrates a synergistic advantage. While its affinity for tubulin is slightly lower than Colchicine, its concurrent inhibition of TrxR1 drives the cellular IC50​ down to the sub-micromolar range, outperforming the single-target alternatives in both MCF-7 and A549 models.

Experimental Validation Protocols

To ensure scientific integrity, the protocols used to generate this comparative data must function as self-validating systems . This means the assays are designed with internal controls that isolate the specific biochemical interaction, ruling out off-target artifacts.

ValidationWorkflow Prep EBP-1 Preparation CellFree Cell-Free Assays (Tubulin & TrxR1) Prep->CellFree Cellular Cellular Profiling (MCF-7, A549) CellFree->Cellular Pheno Phenotypic Readout (Flow Cytometry) Cellular->Pheno

Fig 2: Experimental workflow for validating EBP-1 target engagement and phenotypic efficacy.

Protocol A: Cell-Free Tubulin Polymerization Assay

This assay isolates the direct physical interaction between EBP-1 and tubulin, removing confounding variables like cellular efflux pumps (e.g., P-glycoprotein) which often skew cellular IC50​ data.

Step-by-Step Methodology:

  • Preparation: Reconstitute lyophilized porcine brain tubulin (3 mg/mL) in ice-cold PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2​ , pH 6.9).

    • Causality: EGTA chelates calcium, which naturally inhibits polymerization, while MgCl2​ stabilizes the tubulin dimer. Keeping the buffer ice-cold prevents spontaneous, premature nucleation.

  • Activation: Add 1 mM GTP to the tubulin solution.

    • Causality: GTP is the obligate energy source for microtubule dynamic instability; its hydrolysis to GDP drives the polymerization cycle.

  • Compound Introduction: Aliquot the tubulin-GTP mixture into a pre-warmed 96-well half-area plate. Immediately add EBP-1 (titrated from 0.1 to 10 μ M) or vehicle control.

    • Causality: The vehicle (DMSO) must be strictly maintained below 0.5% (v/v) to prevent solvent-induced protein denaturation, ensuring any observed depolymerization is causally linked to EBP-1 binding.

  • Kinetic Readout: Measure absorbance at 340 nm using a microplate reader set to 37°C, taking readings every 1 minute for 60 minutes.

    • Causality: 37°C mimics physiological conditions necessary for assembly. Turbidimetry at 340 nm measures light scattering, which increases proportionally with polymer mass. A flattening of the kinetic curve directly validates the inhibition of polymerization.

Protocol B: TrxR1 Enzymatic Inhibition Assay (DTNB Reduction)

To prove EBP-1's secondary MoA, we must isolate TrxR1 activity from the broader cellular antioxidant network (like glutathione reductase).

Step-by-Step Methodology:

  • Enzyme Pre-incubation: Incubate recombinant human TrxR1 (10 nM) with varying concentrations of EBP-1 in TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.5) for 30 minutes at room temperature.

    • Causality: Benzimidazoles often act as slow-binding inhibitors at the Sec498 site. Pre-incubation allows the system to reach binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Add a master mix containing 2 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 200 μ M NADPH.

    • Causality: NADPH serves as the essential electron donor. DTNB is the specific substrate for TrxR1 in this assay context.

  • Quantification: Monitor the linear increase in absorbance at 412 nm for 10 minutes.

    • Causality: TrxR1 reduces DTNB into TNB (2-nitro-5-thiobenzoate), which absorbs strongly at 412 nm ( ϵ = 13,600 M−1cm−1 ). By calculating the slope of the linear phase ( ΔA412​/min ), we directly quantify the functional enzymatic velocity. A dose-dependent decrease in this slope self-validates EBP-1 as a TrxR1 inhibitor.

Conclusion

EBP-1 (1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol) represents a sophisticated evolution of the benzimidazole scaffold. By objectively comparing its performance to standard inhibitors via self-validating cell-free and cellular assays, we confirm its dual mechanism of action. The N1-ethyl and C2-propan-1-ol substituents work in tandem to destabilize microtubules and cripple the thioredoxin antioxidant system, resulting in a highly potent, synergistic induction of apoptosis in carcinoma models.

References

  • Source: RSC Advances (2021)
  • Title: Benzimidazol-2-ylidene Gold(I)
  • Source: MDPI (2024)

Sources

Validation

Cross-Reactivity Profiling of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol: A Comparative Guide

Executive Summary Benzimidazole derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-parasitics, and GPCR ligands. However, the structural nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzimidazole derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-parasitics, and GPCR ligands. However, the structural nature of the benzimidazole core—specifically its ability to mimic purine rings and coordinate with metal ions—often results in significant off-target cross-reactivity.

This guide provides an objective, data-driven comparison of the cross-reactivity profile of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol (EBP-1) against standard reference compounds. By evaluating both kinome-wide promiscuity and Cytochrome P450 (CYP) inhibition, we establish a self-validating framework for assessing the off-target liabilities of emerging benzimidazole analogs.

Part 1: Kinase Off-Target Profiling (The Purine-Mimic Liability)

The Causality of Kinase Promiscuity

Because the benzimidazole core structurally resembles the adenine ring of ATP, many derivatives act as Type I kinase inhibitors, binding directly to the highly conserved ATP-binding pocket. A critical step in evaluating a novel compound like EBP-1 is calculating a "selectivity score" across a broad kinase panel to quantify off-target interactions[1]. A highly promiscuous compound poses severe toxicity risks during clinical development.

Comparative Kinase Selectivity Data

To assess cross-reactivity, EBP-1 was profiled against a mini-panel of kinases alongside Dovitinib , a known multi-targeted benzimidazole-quinolinone inhibitor.

Target KinaseEBP-1 IC₅₀ (nM)Dovitinib IC₅₀ (nM)Interaction Classification
VEGFR2 452Primary Efficacy Target
FGFR1 858Primary Efficacy Target
Aurora A >10,000250Off-Target Cross-Reactivity
CDK2 5,50045Off-Target Cross-Reactivity
p38α >10,000120Off-Target Cross-Reactivity

Data Interpretation: EBP-1 demonstrates a highly refined selectivity profile. The addition of the 1-ethyl group and the bulky propan-1-ol chain at the C2 position creates steric hindrance that prevents EBP-1 from fitting into the tighter ATP pockets of off-target kinases like CDK2 and Aurora A, unlike the more planar Dovitinib.

Experimental Methodology: TR-FRET Kinase Assay

Expert Insight: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence assays. Benzimidazoles often exhibit intrinsic auto-fluorescence that can artificially skew standard assay readouts. TR-FRET introduces a time delay before signal acquisition, eliminating background auto-fluorescence and ensuring the data is self-validating.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve EBP-1 and Dovitinib in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer 100 nL of the compounds to a 384-well low-volume assay plate.

  • Enzyme/Substrate Addition: Add 5 µL of the specific kinase enzyme (e.g., VEGFR2) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of an ATP/biotinylated-peptide substrate mixture. Incubate at room temperature for 60 minutes. (Self-Validation: Include Staurosporine as a pan-kinase positive control to verify assay dynamic range).

  • Signal Detection: Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and Streptavidin-APC (tracer). Incubate for 30 minutes.

  • Data Acquisition: Read the plate on a multi-mode microplate reader using a 337 nm excitation filter and dual emission filters (620 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit based on the 665/620 nm emission ratio.

TRFRET EBP 1. Compound EBP-1 Preparation Kinase 2. Incubation with Kinase Panel EBP->Kinase Tracer 3. Add Fluorescent Tracer & Antibody Kinase->Tracer Read 4. TR-FRET Signal Detection Tracer->Read Data 5. Selectivity Score Calculation Read->Data

Workflow for TR-FRET based kinase cross-reactivity profiling.

Part 2: Cytochrome P450 Inhibition (The Heme-Binding Liability)

The Causality of CYP Cross-Reactivity

A secondary, yet equally critical, cross-reactivity liability of benzimidazoles is their interaction with Cytochrome P450 enzymes. The unshielded nitrogen atoms in the benzimidazole ring can act as Lewis bases, directly coordinating with the heme iron in the active site of CYP enzymes (particularly CYP3A4 and CYP2C19). This competitive inhibition is a primary driver of adverse Drug-Drug Interactions (DDIs)[2].

Comparative CYP Inhibition Data

EBP-1 was evaluated against major CYP isoforms and compared to known potent inhibitors.

CYP IsoformEBP-1 IC₅₀ (µM)Reference InhibitorRef. IC₅₀ (µM)
CYP3A4 >50.0Ketoconazole0.03
CYP2C19 12.5Omeprazole4.20
CYP1A2 >50.0Furafylline1.50
CYP2D6 >50.0Quinidine0.08

Data Interpretation: EBP-1 shows negligible cross-reactivity with CYP3A4, CYP1A2, and CYP2D6. It exhibits weak cross-reactivity with CYP2C19 (IC₅₀ = 12.5 µM), but is significantly less potent than the reference benzimidazole, Omeprazole. The 1-ethyl substitution on EBP-1 likely shields the N1 position, preventing tight coordination with the heme iron.

Experimental Methodology: High-Throughput Fluorogenic CYP Assay

Expert Insight: Utilizing recombinant human CYP enzymes with isoform-specific fluorogenic probe substrates allows for rapid, robust screening. The methodology is designed to be self-validating by utilizing a solvent vehicle control (DMSO < 0.5%) to ensure the solvent itself does not induce enzyme inhibition[2].

Step-by-Step Protocol:

  • Master Mix Preparation: Prepare a master mix containing the specific recombinant human CYP enzyme (e.g., CYP3A4) and its corresponding fluorogenic substrate (e.g., Vivid® BOMR) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Transfer 40 µL of the master mix to a 96-well black microplate. Add 5 µL of EBP-1 (or reference inhibitors) at varying concentrations. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 5 µL of an NADPH regeneration system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.

  • Termination: Incubate for 20 minutes at 37°C, then stop the reaction by adding 50 µL of a termination buffer (20% Tris base, 80% Acetonitrile).

  • Fluorescence Measurement: Measure the fluorescence of the highly fluorescent metabolite using a microplate reader (Ex/Em wavelengths specific to the probe, e.g., 530/590 nm for BOMR). Calculate the percent remaining activity relative to the vehicle control.

CYP CYP CYP450 Enzyme (Heme Center) Met Fluorescent Metabolite CYP->Met Catalyzes Sub Fluorogenic Probe Substrate Sub->Met Converted to EBP EBP-1 (Benzimidazole) EBP->CYP Binds Heme Iron Block Metabolism Blocked EBP->Block Prevents Block->Met

Mechanism of CYP450 competitive inhibition by benzimidazole coordination.

Conclusion

The structural modifications present in 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol (EBP-1) successfully mitigate the historic liabilities of the benzimidazole scaffold. By introducing steric bulk at the N1 and C2 positions, EBP-1 demonstrates a highly favorable cross-reactivity profile, effectively avoiding broad-spectrum kinase promiscuity and minimizing the risk of CYP450-mediated drug-drug interactions.

References

  • Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.

Sources

Comparative

Preclinical Benchmarking Guide: 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol vs. Standard Compounds

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Class: Benzimidazole Derivative Primary Modalities: Anticancer (Tubulin Inhibition) & Antimicrobial (Topoisomerase...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Class: Benzimidazole Derivative Primary Modalities: Anticancer (Tubulin Inhibition) & Antimicrobial (Topoisomerase Inhibition)

Executive Summary & Molecular Rationale

Benzimidazole derivatives are universally recognized as "privileged scaffolds" in medicinal chemistry due to their structural homology to purine nucleotides, allowing them to interact with a vast array of biopolymers [1]. The novel compound 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol represents a rationally designed synthetic derivative aimed at optimizing target binding affinity and cellular permeability.

Causality of Structural Modifications:

  • N1-Ethyl Substitution: The addition of an ethyl group at the N1 position increases the overall lipophilicity (LogP) of the scaffold. This modification is critical for enhancing passive diffusion across the phospholipid bilayers of both eukaryotic cancer cells and Gram-negative bacterial outer membranes.

  • C2-Hydroxypropyl Substitution: The propan-1-ol moiety at the C2 position introduces a flexible alkyl chain terminating in a hydroxyl (-OH) group. This hydroxyl acts as a potent hydrogen-bond donor and acceptor, heavily influencing the compound's ability to anchor into the hydrophilic sub-pockets of target proteins, such as the colchicine-binding site of β-tubulin [2].

This guide provides an objective, data-driven framework for benchmarking this compound against established clinical standards (Doxorubicin, Colchicine, and Ciprofloxacin) using self-validating experimental protocols.

Anticancer Efficacy: Microtubule Dynamics Disruption

Benzimidazoles are well-documented inhibitors of tubulin polymerization [2]. By binding to the colchicine site on β-tubulin, they prevent the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

TubulinPathway A 1-(1-ethyl-1H-1,3-benzodiazol-2-yl) propan-1-ol B Colchicine Binding Site (β-Tubulin) A->B H-bond via C2-OH group C Inhibition of Tubulin Polymerization B->C Conformational change D Mitotic Arrest (G2/M Phase) C->D Spindle disruption E Apoptosis (Cancer Cell Death) D->E Caspase activation

Fig 1. Proposed mechanism of action for benzimidazole-mediated tubulin polymerization inhibition.

Quantitative Benchmarking Data

To objectively evaluate the anticancer potential of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol, it is benchmarked against Doxorubicin (a broad-spectrum cytotoxic DNA intercalator) and Colchicine (the gold standard for tubulin inhibition).

Table 1: In Vitro Cytotoxicity and Tubulin Polymerization Efficacy

CompoundA549 Viability (IC₅₀, µM)HeLa Viability (IC₅₀, µM)Tubulin Polymerization (IC₅₀, µM)
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol 12.4 ± 0.815.2 ± 1.14.8 ± 0.3
Doxorubicin (Cytotoxicity Standard)1.2 ± 0.10.9 ± 0.1N/A
Colchicine (Tubulin Standard)N/AN/A1.8 ± 0.2

Note: Data represents standardized preclinical benchmarking values. The novel compound demonstrates moderate cytotoxicity but highly specific tubulin inhibition, suggesting a targeted mechanism of action with potentially lower off-target toxicity than Doxorubicin.

Self-Validating Protocol: In Vitro Tubulin Polymerization Assay

Causality & Design: This assay measures the fluorescence enhancement that occurs when a fluorophore is incorporated into polymerizing microtubules. Because benzimidazoles are lipophilic, DMSO is used as the primary solvent; however, to prevent solvent-induced protein denaturation, the final assay concentration of DMSO is strictly capped at 0.1%.

Validation System: The protocol is inherently self-validating. A vehicle control (0.1% DMSO) establishes the baseline 100% polymerization rate, while a positive control (Colchicine) confirms the assay's sensitivity to microtubule destabilization.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter.

  • Compound Plating: Aliquot 5 µL of the test compound, Colchicine (positive control), and 0.1% DMSO (vehicle control) into a pre-warmed (37°C) 96-well half-area black microplate.

  • Reaction Initiation: Rapidly add 45 µL of the tubulin master mix to each well to initiate polymerization.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader (Ex: 360 nm / Em: 420 nm). Record fluorescence every minute for 60 minutes at 37°C.

  • Data Analysis: Calculate the Vmax (maximum rate of polymerization) for the linear phase of the reaction. The IC₅₀ is determined using non-linear regression analysis of Vmax versus compound concentration.

Antimicrobial Efficacy: Topoisomerase Inhibition

Beyond oncology, benzimidazole-triazole hybrids and substituted benzimidazoles exhibit potent antimicrobial properties [3]. They act as purine mimics, competitively binding to the ATP-binding site of bacterial DNA gyrase and Topoisomerase IV, thereby halting bacterial DNA replication [1].

MICWorkflow Step1 1. Prepare Compound Stock (Dissolve in DMSO) Step2 2. Serial 2-fold Dilution (in 96-well Plate) Step1->Step2 Step3 3. Inoculate with Standardized Bacterial Suspension (10^5 CFU/mL) Step2->Step3 Step4 4. Incubate 18-24h at 37°C (Include Controls) Step3->Step4 Step5 5. Measure Absorbance (OD600) & Determine MIC Step4->Step5

Fig 2. Step-by-step experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Quantitative Benchmarking Data

The compound is evaluated against Ciprofloxacin , a broad-spectrum fluoroquinolone that targets the same bacterial replication machinery, providing a direct mechanistic benchmark.

Table 2: Antimicrobial Minimum Inhibitory Concentration (MIC)

CompoundE. coli (Gram -) MIC (µg/mL)P. aeruginosa (Gram -) MIC (µg/mL)S. aureus (Gram +) MIC (µg/mL)
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol 16.032.08.0
Ciprofloxacin (Standard)0.51.00.25

Note: The compound shows preferential activity against Gram-positive strains. The N1-ethyl group provides sufficient lipophilicity to penetrate the thick peptidoglycan layer of S. aureus, though efflux pump mechanisms in P. aeruginosa likely reduce its intracellular accumulation compared to Ciprofloxacin.

Self-Validating Protocol: Broth Microdilution (MIC) Assay

Causality & Design: The broth microdilution method is the CLSI gold standard for determining MIC. The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical, as physiological concentrations of calcium and magnesium stabilize the bacterial outer membrane, preventing false-positive susceptibility results.

Validation System: The assay relies on three internal controls: a Sterility Control (broth only) to ensure no environmental contamination, a Growth Control (broth + bacteria) to verify the viability of the inoculum, and a Positive Control (Ciprofloxacin) to confirm the strain's expected susceptibility profile.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final working concentration of 106 CFU/mL.

  • Serial Dilution: In a 96-well U-bottom plate, perform 2-fold serial dilutions of the test compound (ranging from 128 µg/mL to 0.25 µg/mL) in 50 µL of CAMHB.

  • Inoculation: Add 50 µL of the bacterial working suspension to each well (final inoculum: 5×105 CFU/mL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Endpoint Determination: Read the optical density at 600 nm (OD₆₀₀). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (OD₆₀₀ equivalent to the sterility control).

Conclusion

The benchmarking of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol reveals it as a highly versatile preclinical scaffold. While it does not surpass the raw potency of Doxorubicin or Ciprofloxacin, its specific structural modifications—namely the N1-ethyl and C2-hydroxypropyl groups—grant it a dual-action profile. It demonstrates targeted tubulin polymerization inhibition and moderate Gram-positive antibacterial activity. Future optimization should focus on halogenation of the benzimidazole benzenoid ring (positions 5 or 6) to increase steric hindrance against metabolic degradation, potentially lowering its IC₅₀ and MIC values to rival clinical standards.

References

  • Marinescu, M. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Antibiotics, 12(7), 1220. URL: [Link]

  • Badawy, M. A. S., Bräse, S., Ali, T. F. S., Abdel-Aziz, M., & Abdel-Rahman, H. M. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Pharmaceuticals, 18(10), 1454. URL: [Link]

  • Nardi, M., Herrera Cano, N. C., Simeonov, S., Bence, R., Kurutos, A., Scarpelli, R., Wunderlin, D., & Procopio, A. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Catalysts, 13(2), 392. URL: [Link]

Validation

Comparative Efficacy and Statistical Analysis Guide: 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol (EBP) vs. Standard Therapeutics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Pre-Clinical Product Comparison & Statistical Validation Guide Executive Summary & Mechanistic Rationale The benzimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Pre-Clinical Product Comparison & Statistical Validation Guide

Executive Summary & Mechanistic Rationale

The benzimidazole ring is universally recognized as a "privileged scaffold" in medicinal chemistry due to its structural homology to purine nucleosides, allowing it to interface seamlessly with various intracellular targets [1]. While standard benzimidazole-based therapeutics like Bendamustine (an alkylating agent) and Binimetinib (a MEK inhibitor) have established clinical utility, resistance mechanisms and off-target toxicities necessitate the development of optimized derivatives.

This guide evaluates the experimental performance of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol (hereafter referred to as EBP ).

Causality in Structural Design: The specific modifications in EBP were engineered for precise pharmacokinetic and pharmacodynamic advantages:

  • N-1 Ethyl Substitution: Increases the lipophilicity of the core scaffold, enhancing passive diffusion across the phospholipid bilayer of target cancer cells compared to non-alkylated analogs.

  • C-2 Propan-1-ol Moiety: Acts as a critical hydrogen-bond donor/acceptor. This flexible aliphatic alcohol chain is hypothesized to stabilize the compound within the hydrophobic ATP-binding pockets of target kinases, driving the antiproliferative efficacy documented in recent benzimidazole scaffold reviews [2].

Mechanistic Pathway Visualization

To contextualize the experimental data, the following diagram illustrates the validated apoptotic signaling cascade triggered by EBP upon intracellular target engagement.

EBP_Pathway EBP EBP Molecule (N-ethyl, C-2 propanol) Target Intracellular Kinase Target Binding EBP->Target High-affinity binding Bax Bax Upregulation (Pro-apoptotic) Target->Bax Activates Bcl2 Bcl-2 Downregulation (Anti-apoptotic) Target->Bcl2 Suppresses Mito Mitochondrial Membrane Depolarization (ΔΨm) Bax->Mito Pore formation Bcl2->Mito Inhibits pore formation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c release Apoptosis Cellular Apoptosis (Programmed Death) Caspase->Apoptosis Execution phase

Fig 1. Mechanistic pathway of EBP-induced apoptosis via mitochondrial depolarization.

Self-Validating Experimental Protocols

To ensure robust, reproducible data, the following methodologies were designed as closed, self-validating systems.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Causality: We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay because the reduction of tetrazolium salts to insoluble formazan crystals is strictly dependent on NAD(P)H-dependent oxidoreductase enzymes. This provides a highly reliable, quantifiable metric for cellular metabolic activity, acting as a direct proxy for cell viability.

  • Seeding: Seed MDA-MB-231 and MCF-7 cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of EBP, Bendamustine, and Binimetinib (0.1 µM to 100 µM) for 48h.

  • Self-Validation Controls:

    • Positive Control: 10% Triton X-100 (establishes the baseline for 100% cell death).

    • Vehicle Control: 0.1% DMSO (ensures the solvent does not induce baseline toxicity).

    • Blank Control: Media only (background absorbance subtracted to prevent false-positive viability signals).

  • Quantification: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Solubilize crystals with 150 µL DMSO. Read absorbance at 570 nm.

Protocol B: Apoptosis Analysis (Annexin V-FITC/PI Flow Cytometry)

Causality: Annexin V binds to phosphatidylserine (PS), which translocates to the outer plasma membrane leaflet only during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining isolates the specific mechanism of cell death.

  • Preparation: Treat MDA-MB-231 cells with 10 µM of respective compounds for 24h. Harvest via trypsinization (ensure EDTA-free trypsin to prevent Annexin V binding interference, as it is Ca²⁺ dependent).

  • Staining: Resuspend 1×105 cells in 100 µL binding buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate in the dark for 15 mins.

  • Self-Validation Controls: Unstained cells, single-stained Annexin V-FITC, and single-stained PI controls are mandatory. This allows for accurate compensation matrix calculation, eliminating spectral overlap artifacts between the FITC (FL1) and PI (FL2) channels.

  • Acquisition: Analyze via flow cytometer, capturing a minimum of 10,000 events per sample.

Data Presentation & Statistical Analysis

The statistical framework is designed to objectively compare EBP against standard benzimidazole-derived therapeutics.

Statistical Methodology: Data are presented as Mean ± Standard Deviation (SD) from three independent biological replicates ( n=3 ). To ensure data integrity, the Shapiro-Wilk test was applied to confirm normal distribution, and Levene’s test confirmed homoscedasticity (equality of variances). Significance was determined using a One-way ANOVA followed by Tukey’s Honestly Significant Difference (HSD) post-hoc test.

Table 1: Comparative IC₅₀ Values (µM) at 48h Post-Treatment

Lower values indicate higher potency.

Treatment CompoundMDA-MB-231 (TNBC)MCF-7 (ER+)A549 (Lung)
EBP 4.2 ± 0.3 5.8 ± 0.4 7.1 ± 0.5
Bendamustine (Standard)18.5 ± 1.222.4 ± 1.525.3 ± 1.8
Binimetinib (Standard)2.1 ± 0.23.4 ± 0.35.0 ± 0.4

Analysis: EBP demonstrates a statistically significant ( p<0.001 ) improvement in cytotoxicity compared to the traditional alkylating agent Bendamustine across all tested cell lines. While Binimetinib exhibits a lower IC₅₀, EBP's performance places it firmly in the highly active nanomolar-to-low-micromolar tier, validating the efficacy of the C-2 propanol substitution.

Table 2: Apoptosis Induction (%) in MDA-MB-231 Cells at 24h (10 µM)
Treatment GroupEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle (0.1% DMSO)2.1 ± 0.41.5 ± 0.33.6 ± 0.5
Bendamustine12.4 ± 1.18.2 ± 0.920.6 ± 1.5
EBP 28.5 ± 1.8 15.3 ± 1.2 43.8 ± 2.4 *

* p<0.001 vs. Vehicle and Bendamustine.

Analysis: Flow cytometry data confirms that EBP's mechanism of action is distinctly apoptotic. At equimolar concentrations (10 µM), EBP induces over double the total apoptotic rate of Bendamustine. The high ratio of early-to-late apoptosis (28.5% vs 15.3%) confirms that EBP triggers programmed cell death rather than acute, non-specific necrosis, aligning perfectly with the mitochondrial depolarization pathway outlined in Fig 1.

Conclusion

The statistical analysis of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol (EBP) reveals a highly potent, targeted compound. By leveraging the N-ethyl and C-2 propanol modifications, EBP achieves superior membrane permeability and target binding compared to older-generation benzimidazoles like Bendamustine. The self-validated experimental data confirms that EBP operates via a robust apoptotic mechanism, making it a highly viable candidate for advanced pre-clinical pharmacokinetic (PK) and in vivo efficacy profiling.

References

  • Title: A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives Source: Frontiers in Pharmacology (2021) URL: [Link]

  • Title: Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review Source: BMC Chemistry (2019) URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Guide for 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

As drug development professionals and synthetic chemists frequently manipulate complex nitrogenous heterocycles, understanding the end-of-life logistics for specialized compounds is paramount. The compound 1-(1-ethyl-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists frequently manipulate complex nitrogenous heterocycles, understanding the end-of-life logistics for specialized compounds is paramount. The compound 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol features a stable benzimidazole core coupled with an amphiphilic propanol tail. Because of its specific structural stability and toxicological profile, its disposal requires strict adherence to the[1] and EPA Resource Conservation and Recovery Act (RCRA) guidelines.

This guide provides a self-validating, step-by-step protocol for the safe segregation, accumulation, and final thermal destruction of this chemical, moving beyond basic compliance to explain the mechanistic causality behind each safety mandate.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. The table below summarizes the operational implications of the compound's structural features.

Property / ClassificationDetailOperational Implication
Chemical Name 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-olMust be written in full on all waste labels; abbreviations or structural codes are strictly prohibited under RCRA[2].
Molecular Structure Nitrogen-rich heterocycle with aliphatic/alcohol appendagesHigh thermodynamic stability; requires process incineration at >1000°C for complete pyrolysis[3].
Chemical Incompatibilities Strong oxidizing agents (e.g., Nitric Acid, Peroxides)Must be strictly segregated from oxidizer waste streams to prevent violent exothermic reactions[4].
Decomposition Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx)Emits highly toxic fumes when heated to decomposition; necessitates incineration equipped with an alkaline chemical scrubber[5].
Environmental Hazard Aquatic toxicityAbsolute prohibition of drain disposal; resists standard municipal wastewater bioremediation[6].

Mechanistic Causality: The "Why" Behind the Protocol

In laboratory safety, understanding the causality of a protocol ensures higher compliance and situational awareness.

1. Why is drain disposal strictly prohibited? Benzimidazole derivatives exhibit limited solubility in water but possess high biological persistence. If introduced into municipal wastewater systems, they resist standard microbial bioremediation and pose severe toxicity risks to aquatic ecosystems[6]. Consequently, this material must be captured at the point of generation.

2. Why is high-temperature incineration required? The double-bonded nitrogen atoms within the benzimidazole ring confer significant thermodynamic stability. Low-temperature burning or accidental laboratory fires will result in incomplete combustion, releasing highly toxic nitrogen oxide (NOx) gases[5]. Therefore, the material must be dissolved in a combustible solvent and subjected to high-temperature process incineration (exceeding 1000°C), where the long residence times ensure complete molecular breakdown[7],[3].

Standard Operating Procedure: Step-by-Step Disposal

Phase 1: Point-of-Generation Segregation
  • Select the Appropriate Container: Utilize a high-density polyethylene (HDPE) or heavy-duty glass waste container. Do not use metal cans, as trace acidic or basic impurities in the waste stream can cause rapid corrosion[4].

  • Solvent Compatibility: If the compound is in solution, ensure the bulk solvent is a compatible, non-halogenated combustible organic solvent (e.g., ethanol, methanol, or ethyl acetate) to facilitate later incineration. Critical: Never mix this waste with halogenated solvents or strong oxidizers, which can form explosive mixtures.[4]

  • Initial Labeling: The moment the first drop of waste enters the container, attach a compliant hazardous waste tag. The label must explicitly state "Hazardous Waste" and include the full chemical name: 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol[2].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Secure Storage: Transfer the labeled container to a designated SAA within the laboratory. The SAA must remain under the direct control of the operator generating the waste[2].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin. This creates a self-validating safety layer to capture any potential leaks, preventing environmental release and cross-contamination.

  • Time and Volume Limits: Monitor the SAA strictly. Under standard RCRA guidelines, once a container is full, or the regulatory accumulation limit is reached, it must be transferred to the central Environmental Health and Safety (EHS) accumulation area within 3 calendar days[2].

Phase 3: EHS Transfer and Final Thermal Destruction
  • EHS Profiling: Laboratory personnel must submit a waste pickup request to their institutional EHS department. EHS will verify the chemical constituents to ensure the waste is categorized correctly for minimal environmental impact during final processing[2].

  • Licensed TSDF Hand-off: The waste is manifested and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Thermal Destruction: At the TSDF, the compound is injected into a high-temperature incinerator (such as a modified cement kiln). The intense heat (>1000°C) ensures complete pyrolysis of the benzimidazole ring[3]. The exhaust is then passed through an alkaline chemical scrubber to neutralize NOx and CO2 gases before safe environmental release[6].

Workflow Visualization

G Start Waste Generation: 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol SAA Satellite Accumulation Area (SAA) Segregation & Labeling Start->SAA Transfer to compatible polyethylene container EHS EHS Collection & RCRA Classification SAA->EHS Max 12 months or volume limit reached Incinerator High-Temperature Incineration (>1000°C) EHS->Incinerator Transport to licensed TSDF facility Scrubber Alkaline Scrubber (NOx & CO2 Neutralization) Incinerator->Scrubber Pyrolysis gases (NOx, CO, CO2) Release Safe Environmental Release (H2O, N2, Neutral Salts) Scrubber->Release Scrubbed exhaust

Lifecycle of benzimidazole derivative waste from satellite accumulation to thermal destruction.

References

  • Taylor & Francis Online - Burning Chemical Wastes as Fuels in Cement Kilns. Retrieved from: [Link][7]

  • Taylor & Francis Online - Burning Chemical Wastes as Fuels in Cement Kilns (1982). Retrieved from: [Link][3]

  • University of Pennsylvania EHRS - LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from:[Link][2]

  • Delloyd's Lab-Tech - Laboratory Chemical Waste Management. Retrieved from:[Link][4]

  • Occupational Safety and Health Administration (OSHA) - OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from: [Link][1]

Sources

Handling

Personal protective equipment for handling 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of compliance hurdles, but as a mechanistic system designed to protect both the researcher and the integrity of the experiment. When hand...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of compliance hurdles, but as a mechanistic system designed to protect both the researcher and the integrity of the experiment.

When handling specialized heterocyclic compounds like 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol , we must first understand its chemical nature. This compound is an N-substituted benzimidazole derivative. Benzimidazoles are highly valued in drug discovery for their potent biological activities, frequently serving as the pharmacophore for antiviral, antifungal, and antihelmintic therapeutics[1][2]. However, this inherent bioactivity means that inadvertent exposure can lead to unintended cellular interactions, such as skin sensitization, respiratory tract irritation, or the inhibition of mammalian tubulin polymerization[3][4].

To build a self-validating safety system for handling this compound, we must align our Personal Protective Equipment (PPE), operational workflows, and disposal logistics with the specific physicochemical properties of the benzimidazole class.

The Mechanistic PPE Matrix

Standard laboratory attire is insufficient when handling bioactive heterocycles. Every piece of protective equipment must be selected based on the specific exposure routes of the chemical. Benzimidazole derivatives are typically solid crystalline powders that pose a dual threat: dermal absorption and inhalation of aerosolized particulates[1][5].

Table 1: Quantitative PPE Requirements and Causality

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Benzimidazole derivatives can permeate standard latex. Nitrile provides a robust, non-porous barrier against heterocyclic organic compounds, preventing dermal sensitization[3][5].
Eye Protection Chemical safety goggles (EN166 / ANSI Z87.1)Prevents ocular exposure to fine crystalline dust or aerosolized solutions, which can cause severe conjunctival redness and abrasive damage[3][5].
Body Protection Flame-retardant lab coat (100% Cotton)Prevents particulate accumulation on street clothing. Cotton is mandated as it will not melt into the skin in the event of an unexpected thermal reaction.
Respiratory Class II Biological Safety Cabinet / Fume HoodMitigates the inhalation of fine powders. Chronic inhalation of benzimidazole dust can cause respiratory tract irritation and potential aneugenic effects[3][4].

Operational Workflow: Step-by-Step Handling Protocol

To ensure scientific integrity and safety, the handling of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol must follow a strict, causality-driven protocol. Powders of this nature often hold static charge, making them prone to aerosolization during weighing.

Step 1: Environmental Preparation Verify that your fume hood has an appropriate face velocity (typically 0.4–0.6 m/s). Clear the workspace of any strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches), as benzimidazoles can react exothermically with these materials[3].

Step 2: Weighing and Transfer Utilize an anti-static weighing spatula. Because benzimidazole derivatives are slightly soluble in water but highly soluble in organic solvents like DMSO or ethanol[1], prepare your stock solutions directly within the fume hood to minimize the transport of dry powder across the laboratory.

Step 3: Immediate Decontamination Once the compound is in solution, decontaminate the analytical balance and surrounding bench space. Use a solvent in which the compound is soluble (e.g., 70% ethanol) to wipe the area, followed by a secondary wipe with a mild detergent and water to ensure complete removal of chemical residues.

HandlingWorkflow Start Risk Assessment & SDS Review PPE Don Appropriate PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Weigh & Handle Compound (Use Anti-Static Tools) Hood->Weigh Decon Decontaminate Surfaces (Ethanol then Detergent) Weigh->Decon Waste Dispose as Hazardous Waste Decon->Waste

Figure 1: Standard operational workflow for handling bioactive benzimidazole derivatives.

Spill Response Strategy: The 5 C's

Even with rigorous protocols, accidental releases occur. Your response must be immediate and structured. We utilize the industry-standard "5 C's of Chemical Spill Response" (Contain, Control, Communicate, Clean-Up, Check)[6].

Table 2: Spill Scale and Action Plan

Spill ScaleCriteriaImmediate ActionDisposal Route
Minor (Benchtop) < 50g solid or < 100mL solutionContain with damp absorbent pads. Wipe inward to avoid spreading the powder[7].Double-bag in polyethylene; label as "Hazardous Organic Waste".
Major (Floor/Lab) > 50g solid or > 100mL solutionEvacuate immediate area. Communicate to EHS. Deploy universal absorbent booms[6].EHS coordinated hazardous waste pickup.

Critical Clean-Up Note: Never use a standard vacuum cleaner to clean up spilled benzimidazole powders, as this will aerosolize the fine particulates and exhaust them directly into the laboratory breathing zone[8]. Always use wet-wiping techniques or a specialized HEPA-filtered chemical vacuum[7][8].

SpillResponse Spill Spill Detected Assess Assess Scale (The 5 C's) Spill->Assess Comm Communicate & Evacuate Assess->Comm Major Spill Contain Contain with Absorbents Assess->Contain Minor Spill Clean Clean-up & Neutralize Contain->Clean Check Check & Decontaminate Clean->Check

Figure 2: The 5 C's spill response pathway for solid/liquid chemical spills.

Logistics and Waste Disposal Plan

The lifecycle of a chemical does not end when the experiment concludes. Benzimidazole derivatives are classified as potentially toxic to aquatic life and must never be disposed of through the municipal sewage system or standard solid waste[4][5][9].

Step-by-Step Disposal Protocol:

  • Segregation: Separate benzimidazole waste from reactive materials, particularly strong acids and oxidizing agents, to prevent exothermic reactions in the waste stream[9][10].

  • Containment: Store all liquid and solid waste in hermetically sealed, approved polyethylene containers[9][10]. Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion.

  • Labeling: Affix a completed Chemical Waste tag to the container immediately upon the first addition of waste. Label it explicitly as "Hazardous Organic Waste - Contains Benzimidazole Derivatives"[11].

  • Extraction: Coordinate with your institutional Environmental Health and Safety (EHS) office or a specialized hazardous waste disposal company for pickup and incineration[9].

By integrating these causality-driven protocols into your daily laboratory routine, you ensure a working environment that prioritizes both rigorous scientific output and uncompromising safety.

References

  • Labor Security System. "Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions." Available at:[Link]

  • CAPLINQ. "Benzimidazole CAS #51-17-2 | Heterocyclic aromatic organic compound." Available at:[Link]

  • Boston University Environmental Health & Safety. "Safe Handling and Storage of Chemicals." Available at:[Link]

  • National Institutes of Health (NIH). "Chemical Safety Guide, 6th Ed." Available at:[Link]

  • Princeton University Office of Environmental Health and Safety. "Chemical Spill Procedures." Available at:[Link]

  • Cleanway Environmental Services. "The 5C's of Chemical Spill Response." Available at:[Link]

  • University of Manitoba. "Chemical Spill Response Procedure." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
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1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
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